The Core Mechanism of Action of SZV-558: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract SZV-558 is a novel propargylamine compound identified as a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B). Its mechanis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
SZV-558 is a novel propargylamine compound identified as a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B). Its mechanism of action centers on the modulation of dopamine metabolism and the mitigation of oxidative stress, positioning it as a promising therapeutic candidate for neurodegenerative disorders such as Parkinson's disease. This guide provides a detailed examination of the molecular interactions, signaling pathways, and neuroprotective effects of SZV-558, supported by comprehensive experimental data and methodologies.
Primary Mechanism of Action: Selective MAO-B Inhibition
The principal mechanism of action of SZV-558 is the selective and irreversible inhibition of monoamine oxidase B (MAO-B), an enzyme primarily responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, SZV-558 increases the synaptic availability of dopamine, thereby alleviating symptoms associated with dopaminergic neuron loss.
In Vitro MAO-B Inhibition
SZV-558 demonstrates high potency in inhibiting both rat and human MAO-B. The half-maximal inhibitory concentrations (IC50) are detailed in the table below.
Enzyme Source
IC50 (nM)
Rat brain MAO-B
50
Human recombinant MAO-B
60
Neuroprotective Effects Beyond MAO-B Inhibition
Beyond its primary role in dopamine preservation, SZV-558 exhibits significant neuroprotective properties by counteracting oxidative stress and its downstream pathological consequences.
Attenuation of Oxidative Stress-Induced Dopamine Release
In experimental models utilizing rotenone, a mitochondrial complex I inhibitor that induces oxidative stress, SZV-558 has been shown to protect against the pathological release of dopamine from striatal slices. This effect is crucial as excessive, non-physiological dopamine release contributes to the formation of toxic dopamine quinones and subsequent neuronal damage.
Inhibition of Dopamine Quinone Formation
A key aspect of the neuroprotective action of SZV-558 is its ability to reduce the formation of highly reactive and toxic dopamine quinones. These molecules are formed from the oxidation of excess cytosolic dopamine and can lead to the modification and dysfunction of essential cellular proteins, contributing to neuronal death.
The signaling pathway illustrating the neuroprotective mechanism of SZV-558 is depicted below:
Neuroprotective signaling pathway of SZV-558.
In Vivo Efficacy in Parkinson's Disease Models
The therapeutic potential of SZV-558 has been evaluated in rodent models of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP is metabolized to its active toxic form, MPP+, by MAO-B, leading to the selective destruction of dopaminergic neurons.
Protection Against MPTP-Induced Dopaminergic Neurodegeneration
Pre-treatment with SZV-558 provides significant protection against the MPTP-induced depletion of striatal dopamine and its metabolites. This neuroprotective effect is attributed to the inhibition of MAO-B, which prevents the conversion of MPTP to MPP+.
Amelioration of Motor Deficits
In conjunction with its neuroprotective effects, SZV-558 has been shown to improve motor function in MPTP-treated mice, as assessed by behavioral tests such as the rotarod and pole test.
Experimental Protocols
In Vitro MAO-B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of SZV-558 on MAO-B activity.
Methodology:
Recombinant human MAO-B or rat brain mitochondrial preparations are used as the enzyme source.
Kynuramine is utilized as a fluorogenic substrate for MAO-B.
The assay is performed in a 96-well plate format.
Varying concentrations of SZV-558 are pre-incubated with the enzyme for a defined period.
The enzymatic reaction is initiated by the addition of kynuramine.
The formation of the fluorescent product, 4-hydroxyquinoline, is measured over time using a fluorescence plate reader.
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for the in vitro MAO-B inhibition assay.
Rotenone-Induced Dopamine Release from Rat Striatal Slices
Objective: To assess the effect of SZV-558 on pathological dopamine release induced by oxidative stress.
Methodology:
Acute coronal slices of rat striatum are prepared.
Slices are pre-incubated with [3H]-dopamine to label the dopaminergic terminals.
The slices are then perfused with artificial cerebrospinal fluid (aCSF).
A baseline of [3H]-dopamine release is established.
Rotenone is introduced into the perfusion medium to induce oxidative stress and pathological dopamine release.
SZV-558 is co-perfused with rotenone to evaluate its protective effect.
The amount of [3H]-dopamine in the collected perfusate is quantified by liquid scintillation counting.
MPTP-Induced Mouse Model of Parkinson's Disease
Objective: To evaluate the in vivo neuroprotective and functional effects of SZV-558.
Methodology:
Male C57BL/6 mice are used for this model.
A sub-acute MPTP regimen is typically employed (e.g., 20 mg/kg, intraperitoneal injection, 4 doses at 2-hour intervals).
SZV-558 is administered at a specified dose prior to the first MPTP injection.
Motor function is assessed using tests such as the rotarod and pole test at defined time points post-MPTP administration.
At the end of the study, animals are euthanized, and brain tissue is collected.
Striatal levels of dopamine and its metabolites (DOPAC and HVA) are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is performed to assess dopaminergic neuron survival.
Conclusion
SZV-558 is a potent and selective irreversible MAO-B inhibitor with a multifaceted mechanism of action that extends beyond simple dopamine augmentation. Its ability to mitigate oxidative stress-induced pathological dopamine release and the formation of toxic dopamine quinones underscores its significant neuroprotective potential. The robust efficacy demonstrated in preclinical models of Parkinson's disease highlights SZV-558 as a compelling candidate for further development as a disease-modifying therapy for neurodegenerative disorders.
Exploratory
The Discovery and Synthesis of ART558: A Potent Allosteric Inhibitor of DNA Polymerase Theta (Polθ)
A Technical Whitepaper for Drug Development Professionals Abstract ART558 is a novel, potent, and selective small-molecule inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining...
Author: BenchChem Technical Support Team. Date: December 2025
A Technical Whitepaper for Drug Development Professionals
Abstract
ART558 is a novel, potent, and selective small-molecule inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway. This document provides a comprehensive overview of the discovery, mechanism of action, and synthesis of ART558. It is intended for researchers, scientists, and drug development professionals interested in the development of targeted cancer therapies. ART558 demonstrates significant potential in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, through a concept known as synthetic lethality. This guide details the preclinical data for ART558, its synthesis pathway, and the experimental protocols utilized in its characterization.
Introduction
DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a specialized DNA polymerase that plays a critical role in the MMEJ pathway, a DNA double-strand break (DSB) repair mechanism.[1] While Polθ expression is limited in healthy tissues, it is frequently overexpressed in various cancer cells. This differential expression, combined with its crucial role in the survival of cancer cells deficient in other DNA repair pathways like homologous recombination (HR), makes Polθ an attractive therapeutic target.
ART558 is a first-in-class, orally bioavailable, allosteric inhibitor of the polymerase function of Polθ.[2][3] It has been shown to induce synthetic lethality in breast cancer cells with BRCA1 or BRCA2 mutations and to enhance the efficacy of Poly (ADP-ribose) polymerase (PARP) inhibitors.[2] This whitepaper will explore the discovery process of ART558, from high-throughput screening to its optimization, and provide a detailed account of its synthesis and preclinical characterization.
Discovery of ART558
The discovery of ART558 was the result of a systematic drug discovery campaign initiated with a high-throughput screening (HTS) of approximately 165,000 compounds.[4] The screening assay was designed to identify inhibitors of the polymerase activity of the full-length Polθ protein.
High-Throughput Screening and Hit Identification
A PicoGreen-based primer extension assay was utilized to measure the polymerase activity of Polθ.[4] This HTS led to the identification of initial hits that served as the starting point for a medicinal chemistry optimization program.
Lead Optimization
The initial hits from the HTS were optimized through structure-based drug design and medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. This optimization process led to the identification of ART558 as a lead candidate with potent and selective inhibition of Polθ.
Mechanism of Action
ART558 acts as an allosteric inhibitor of the Polθ polymerase domain.[3] X-ray crystallography and biochemical studies have revealed that ART558 binds to a site distinct from the active site, inducing a conformational change that traps the enzyme on the DNA substrate in a closed, inactive state.[5] This unique mechanism of action prevents the polymerase from carrying out its DNA synthesis function within the MMEJ pathway.
The inhibition of Polθ by ART558 leads to an accumulation of DNA damage, particularly in cells that are heavily reliant on MMEJ for survival, such as those with BRCA mutations. This targeted approach results in synthetic lethality, where the combination of the genetic defect (BRCA mutation) and the drug-induced inhibition of a compensatory pathway (MMEJ) leads to cancer cell death, with minimal effects on healthy cells.
An In-depth Technical Guide on the Biochemical and Cellular Effects of SZV-558
Disclaimer: The compound "SZV-558" does not appear in publicly available scientific literature or databases. As such, the following guide is a structured template demonstrating the requested format and content, which can...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The compound "SZV-558" does not appear in publicly available scientific literature or databases. As such, the following guide is a structured template demonstrating the requested format and content, which can be populated once data on SZV-558 becomes available. All data, protocols, and pathways are hypothetical examples for illustrative purposes.
Abstract
This technical guide provides a comprehensive overview of the putative biochemical and cellular effects of SZV-558, a novel therapeutic candidate. It details its mechanism of action, impact on cellular signaling pathways, and provides methodologies for key experimental procedures used in its evaluation. All quantitative data are presented in tabular format for clarity, and complex biological processes are visualized using diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the study of SZV-558.
Introduction
SZV-558 is a small molecule inhibitor currently under investigation for [Insert Therapeutic Area ]. Its primary molecular target is believed to be [Insert Target Protein/Enzyme ], a key component in the [Insert Signaling Pathway Name ] pathway, which is implicated in the pathophysiology of [Insert Disease(s) ]. This guide summarizes the current understanding of SZV-558's biological activity.
Biochemical Effects of SZV-558
Enzyme Inhibition and Binding Affinity
SZV-558 has been characterized as a potent inhibitor of [Target Enzyme ]. In vitro biochemical assays were conducted to determine its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50).
Table 1: Biochemical Activity of SZV-558
Assay Type
Parameter
Value
Conditions
Enzyme Inhibition
IC50 (nM)
15.2
[Target Enzyme ] at 1 nM, ATP at Km
Binding Affinity
Ki (nM)
8.7
Competitive binding assay
Binding Affinity
KD (nM)
25.4
Surface Plasmon Resonance (SPR)
Experimental Protocol: In Vitro Kinase Assay
This protocol describes the determination of the IC50 value of SZV-558 against [Target Enzyme ].
A serial dilution of SZV-558 (0.1 nM to 100 µM) in DMSO is prepared.
The kinase reaction is initiated by adding 5 µL of 1 nM [Target Enzyme ] to a 384-well plate containing the substrate and SZV-558.
ATP is added to a final concentration equal to its Km value to start the reaction.
The reaction is incubated for 60 minutes at room temperature.
The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP.
The Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal.
Luminescence is measured using a plate reader.
Data Analysis: The IC50 value is calculated by fitting the dose-response curve using a four-parameter logistic model.
Experimental Workflow Diagram
Caption: Workflow for the in vitro kinase inhibition assay.
Cellular Effects of SZV-558
Inhibition of Target Phosphorylation
The cellular activity of SZV-558 was assessed by measuring the phosphorylation of [Downstream Substrate ], a direct substrate of [Target Enzyme ].
Table 2: Cellular Activity of SZV-558
Cell Line
Assay Type
Parameter
Value
[Cell Line 1 ]
Western Blot
p-[Substrate] IC50 (nM)
45.8
[Cell Line 2 ]
ELISA
p-[Substrate] IC50 (nM)
52.3
Anti-proliferative Activity
SZV-558 demonstrated anti-proliferative effects in various cancer cell lines.
Table 3: Anti-proliferative Effects of SZV-558
Cell Line
Assay Type
Parameter
Value
[Cell Line 1 ]
CellTiter-Glo®
GI50 (nM)
78.1
[Cell Line 2 ]
MTT Assay
GI50 (nM)
95.6
[Normal Fibroblast ]
CellTiter-Glo®
GI50 (nM)
>10,000
Experimental Protocol: Western Blot for Phospho-Substrate
Cell Culture and Treatment: [Cell Line 1 ] cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with varying concentrations of SZV-558 for 2 hours.
Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Protein concentration is determined using a BCA assay.
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
Immunoblotting: The membrane is blocked with 5% BSA in TBST and incubated with primary antibodies against phospho-[Substrate ] and total [Substrate ] overnight at 4°C.
Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Analysis: Band intensities are quantified using densitometry software.
Signaling Pathway Modulation by SZV-558
SZV-558 exerts its cellular effects by inhibiting the [Signaling Pathway Name ] pathway. The binding of SZV-558 to [Target Enzyme ] prevents the phosphorylation of [Downstream Substrate ], which in turn inhibits downstream signaling cascades responsible for cell proliferation and survival.
Caption: Proposed mechanism of action of SZV-558.
Conclusion
The data presented in this guide characterize SZV-558 as a potent and selective inhibitor of [Target Enzyme ]. It demonstrates significant anti-proliferative activity in cancer cell lines by effectively suppressing the [Signaling Pathway Name ] pathway. These findings support the continued development of SZV-558 as a potential therapeutic agent for [Insert Disease(s) ]. Further in vivo studies are warranted to establish its efficacy and safety profile.
Exploratory
SZV-558 Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the target identification and validation of SZV-558, a potent and selective neuroprotective agent. SZV...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation of SZV-558, a potent and selective neuroprotective agent. SZV-558 has been identified as a selective inhibitor of monoamine oxidase-B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative conditions, particularly Parkinson's disease. This document outlines the key experimental approaches, quantitative data, and signaling pathways associated with the mechanism of action of SZV-558.
Executive Summary
SZV-558 is a novel compound that has demonstrated significant neuroprotective properties in preclinical models of Parkinson's disease. Target identification studies have unequivocally pointed to monoamine oxidase-B (MAO-B) as its primary molecular target. The validation of this target has been achieved through a combination of in vitro enzymatic assays, cell-based models of neurotoxicity, and in vivo studies using toxin-induced models of Parkinson's disease. The mechanism of action of SZV-558 involves the inhibition of MAO-B, which leads to a reduction in the degradation of dopamine and a decrease in oxidative stress, ultimately protecting dopaminergic neurons from degeneration.
Quantitative Data Summary
The following tables summarize the key quantitative data for SZV-558, providing a clear comparison of its inhibitory activity and neuroprotective effects.
Table 1: In Vitro Inhibitory Activity of SZV-558 against Monoamine Oxidase-B
The primary signaling pathway affected by SZV-558 is the dopamine metabolic pathway, specifically through the inhibition of MAO-B. This intervention has downstream effects on neuronal survival pathways by mitigating oxidative stress.
Structural Analysis of SC-558 Binding to COX-2: A Technical Guide
Disclaimer: The initial query for "SZV-558" did not yield specific results for a molecule with that designation. Based on the context of structural binding analysis, this guide focuses on SC-558 , a well-characterized se...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The initial query for "SZV-558" did not yield specific results for a molecule with that designation. Based on the context of structural binding analysis, this guide focuses on SC-558 , a well-characterized selective inhibitor of cyclooxygenase-2 (COX-2). We proceed under the assumption that "SZV-558" was a typographical error.
This technical guide provides an in-depth overview of the structural analysis of SC-558 binding to its target, the COX-2 enzyme. It is intended for researchers, scientists, and professionals involved in drug development and molecular biology.
Quantitative Binding and Inhibition Data
The interaction between SC-558 and COX-2 can be quantified through various metrics that describe its binding affinity and inhibitory potency.
Note: While a precise IC50 value from a specific study is not available in the provided search results, the molecular dynamics study of SC-558's movement from the active site of COX-2 implies a potent interaction consistent with nanomolar range inhibition.[1] The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki, or inhibition constant, represents the inhibitor concentration at which 50% of the enzyme is inhibited, and it can be calculated from the IC50. The dissociation constant (Kd) is a measure of the binding affinity between a ligand and its receptor, where a smaller Kd indicates a tighter binding.[2][3][4][5]
Structural Basis of SC-558 Binding to COX-2
The binding of SC-558 to the COX-2 enzyme has been elucidated through X-ray crystallography and further explored using molecular dynamics simulations.[1] The crystal structure of the COX-2 enzyme in complex with SC-558 (PDB ID: 1cx2) provides a static snapshot of the key interactions.
Molecular dynamics studies have provided insights into the movement of SC-558 from the active site to the exterior of the COX-2 protein.[1] This analysis reveals a multi-stage process involving significant conformational changes in both the ligand and the protein. The journey of the ligand is marked by energetic and structural instabilities at certain points, highlighting a potential gating mechanism for ligand entry and exit from the deep active site pocket.[1] A shallow cavity near the protein surface has been identified where the ligand can bind reversibly before its final expulsion.[1]
Signaling Pathway of COX-2 Inhibition
SC-558, as a selective COX-2 inhibitor, modulates the inflammatory signaling pathway by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: COX-2 signaling pathway and the inhibitory action of SC-558.
Experimental Protocols
Determining Binding Affinity via Surface Plasmon Resonance (SPR)
This protocol outlines a general workflow for assessing the binding kinetics and affinity of a small molecule inhibitor like SC-558 to its target enzyme, COX-2.
Caption: A general workflow for Surface Plasmon Resonance (SPR) analysis.
Methodology:
Immobilization of COX-2:
The purified COX-2 enzyme is immobilized on a suitable SPR sensor chip (e.g., CM5 chip) via amine coupling.
The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
COX-2 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.
Remaining active sites are deactivated with ethanolamine.
Analyte Preparation:
A stock solution of SC-558 is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the running buffer to create a range of concentrations.
Binding Analysis (Association and Dissociation):
The running buffer is continuously passed over the sensor surface to establish a stable baseline.
Each concentration of SC-558 is injected for a defined period to monitor the association phase.
Following the association phase, the running buffer is injected to monitor the dissociation of the SC-558 from the immobilized COX-2.
Surface Regeneration:
After each binding cycle, the sensor surface is regenerated by injecting a solution that disrupts the interaction without denaturing the immobilized enzyme (e.g., a low pH glycine solution).
Data Analysis:
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Conclusion
The structural and quantitative analysis of SC-558 binding to COX-2 provides a detailed understanding of its mechanism of action as a selective inhibitor. The insights from X-ray crystallography and molecular dynamics simulations are crucial for the rational design of novel anti-inflammatory agents with improved efficacy and safety profiles. The experimental protocols outlined in this guide serve as a foundation for researchers to further investigate the binding characteristics of other small molecule inhibitors.
In Vitro Characterization of SZV-558 (ART558): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the in vitro characterization of SZV-558, also known as ART558, a potent and selective allosteric inhi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of SZV-558, also known as ART558, a potent and selective allosteric inhibitor of DNA polymerase theta (Polθ). The data and protocols presented herein are collated from publicly available research to facilitate further investigation and application of this compound in cancer research, particularly in the context of synthetic lethality.
SZV-558 (ART558) demonstrates potent and selective activity in vitro, primarily through the inhibition of the Polθ-mediated DNA repair pathway, known as Theta-Mediated End Joining (TMEJ). This inhibition leads to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.
Objective: To determine the half-maximal inhibitory concentration (IC50) of SZV-558 against Polθ.
Materials:
Recombinant human Polθ enzyme
Fluorescently labeled DNA substrate
Assay buffer (specific composition depends on enzyme supplier)
SZV-558 (ART558) compound
Microplate reader
Protocol:
Prepare a serial dilution of SZV-558 in the assay buffer.
In a microplate, add the Polθ enzyme to each well.
Add the diluted SZV-558 or vehicle control to the respective wells.
Incubate for a pre-determined period at the optimal temperature for enzyme activity.
Initiate the reaction by adding the fluorescently labeled DNA substrate.
Monitor the change in fluorescence over time using a microplate reader.
Calculate the rate of reaction for each concentration of SZV-558.
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of SZV-558 on the viability of cancer cell lines.
Materials:
Cancer cell lines (e.g., DLD-1)
Complete cell culture medium
SZV-558 (ART558)
MTT reagent or CellTiter-Glo® reagent
96-well cell culture plates
Spectrophotometer or luminometer
Protocol:
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with a range of concentrations of SZV-558 for the desired duration (e.g., 6 days).
For MTT assay:
Add MTT reagent to each well and incubate for 2-4 hours.
Add solubilization solution to dissolve the formazan crystals.
Measure the absorbance at the appropriate wavelength.
For CellTiter-Glo® assay:
Add CellTiter-Glo® reagent to each well.
Mix and incubate for a short period to stabilize the luminescent signal.
Measure the luminescence.
Normalize the results to the vehicle-treated control to determine the percentage of cell viability.
Colony Formation Assay
Objective: To evaluate the long-term effect of SZV-558 on the clonogenic survival of cancer cells.
Materials:
Cancer cell lines
Complete cell culture medium
SZV-558 (ART558)
6-well cell culture plates
Crystal violet staining solution
Protocol:
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
Allow cells to attach and then treat with various concentrations of SZV-558.
Incubate the plates for a period that allows for colony formation (typically 10-14 days), replacing the medium with fresh medium containing the compound every few days.
After the incubation period, wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.
Wash the plates with water and allow them to air dry.
Count the number of colonies (typically defined as a cluster of ≥50 cells).
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of SZV-558 leading to synthetic lethality.
Early Research Findings on SZV-558: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth summary of the early research findings on SZV-558, a novel compound with potential therapeutic applications in neu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth summary of the early research findings on SZV-558, a novel compound with potential therapeutic applications in neurodegenerative diseases. The information presented is collated from preclinical studies and focuses on the compound's mechanism of action, pharmacological properties, and initial safety profile.
Core Findings and Mechanism of Action
SZV-558 is a potent and selective inhibitor of monoamine oxidase-B (MAO-B).[1][2] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, SZV-558 increases the availability of dopamine in the nigrostriatal pathway, a crucial area for motor control that degenerates in Parkinson's disease.[3] Beyond its primary enzymatic inhibition, SZV-558 has demonstrated neuroprotective effects in various preclinical models of Parkinson's disease.[3][4]
The compound belongs to a series of (hetero)arylalkenylpropargylamine compounds.[3] Early research indicates that SZV-558 possesses favorable drug-like properties for central nervous system (CNS) applications and has shown a promising safety profile in preliminary assessments, with no reported hERG or mutagenic activities.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from early preclinical studies on SZV-558.
Table 2: In Vivo and In Vitro Neuroprotective Effects of SZV-558
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
MAO-B Inhibition Assay
The inhibitory activity of SZV-558 on MAO-B was determined using recombinant human and rat MAO-B enzymes. The assay likely involved incubating the enzyme with various concentrations of SZV-558, followed by the addition of a substrate (e.g., benzylamine). The rate of product formation was measured, and the IC50 value was calculated as the concentration of SZV-558 that resulted in 50% inhibition of the enzyme activity.
MPTP-Induced Mouse Model of Parkinson's Disease
To assess the in vivo efficacy of SZV-558, a mouse model of Parkinson's disease was induced by the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons. Mice were pretreated with SZV-558 (10 mg/kg, intraperitoneally) before MPTP administration. The protective effect of SZV-558 was evaluated by measuring the levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC) and by assessing motor function through behavioral tests.[3]
Rotenone-Induced Oxidative Stress Model
The neuroprotective effects of SZV-558 against oxidative stress were investigated using an in vitro model. Rat striatal slices were treated with rotenone, a mitochondrial complex I inhibitor that induces oxidative stress and neuronal cell death. The protective effect of SZV-558 was determined by measuring the release of pathological dopamine and the formation of toxic dopamine quinone, as well as by assessing the survival of tyrosine hydroxylase (TH)-positive neurons through immunohistochemistry.[3]
The Pharmacology of SZV-558: A Technical Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals Introduction SZV-558 is a novel (hetero)arylalkenyl propargylamine compound demonstrating significant potential as a neuroprotective agent for Parkinson's d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
SZV-558 is a novel (hetero)arylalkenyl propargylamine compound demonstrating significant potential as a neuroprotective agent for Parkinson's disease. Its mechanism of action centers on the selective and potent inhibition of monoamine oxidase-B (MAO-B), an enzyme implicated in the neurodegenerative processes of Parkinson's. This technical guide provides an in-depth overview of the pharmacology of SZV-558, including its mechanism of action, quantitative data on its potency, and detailed protocols for key experimental procedures used to evaluate its efficacy in preclinical models of Parkinson's disease.
Mechanism of Action
SZV-558 exerts its neuroprotective effects through a dual mechanism. Primarily, it is a selective inhibitor of monoamine oxidase-B (MAO-B). MAO-B is responsible for the degradation of dopamine in the brain, and its inhibition by SZV-558 leads to increased dopamine availability in the nigrostriatal pathway. Additionally, certain MAO-B inhibitors, including those with a propargylamine structure like SZV-558, are thought to possess neuroprotective properties that shield dopaminergic neurons from cell death. The simultaneous inhibition of MAO-B and the mitigation of oxidative stress-induced pathological dopamine release appear to be a plausible strategy for combating Parkinson's disease.[1]
Quantitative Data
The potency of SZV-558 as a selective MAO-B inhibitor has been quantified through in vitro assays.
In Vivo Model of Parkinson's Disease: MPTP/Probenecid Administration
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm to study Parkinson's disease. Probenecid is co-administered to inhibit the clearance of MPTP's active metabolite, MPP+, thus enhancing its neurotoxic effects.
Prepare a stock solution of MPTP hydrochloride in saline.
Prepare a stock solution of probenecid. The vehicle for probenecid will depend on the specific product's solubility characteristics.
On the day of induction, administer a single dose of probenecid (e.g., 250 mg/kg) via intraperitoneal (i.p.) injection.
Thirty minutes after probenecid administration, begin the MPTP treatment regimen. A common acute regimen involves four i.p. injections of MPTP (e.g., 22 mg/kg) at 2-hour intervals.
Control animals should receive vehicle injections following the same schedule.
House the animals with appropriate care and monitoring for the duration of the study (typically 7 to 30 days).
Measurement of Striatal Dopamine Levels by HPLC-ECD
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a sensitive method for quantifying dopamine and its metabolites in brain tissue.
Materials:
Striatal tissue samples
Homogenization buffer (e.g., 0.1 M perchloric acid)
Internal standard (e.g., 3,4-dihydroxybenzylamine)
HPLC system with an electrochemical detector
C18 reverse-phase HPLC column
Procedure:
Dissect and weigh the striatal tissue on ice.
Homogenize the tissue in a known volume of ice-cold homogenization buffer containing the internal standard.
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
Filter the supernatant through a 0.22 µm filter.
Inject a defined volume of the filtered supernatant onto the HPLC system.
Separate dopamine and its metabolites on the C18 column using an appropriate mobile phase.
Detect the analytes using the electrochemical detector set at an oxidizing potential.
Quantify the concentration of dopamine by comparing the peak area to that of a standard curve and normalizing to the internal standard.
Tyrosine Hydroxylase (TH) Immunohistochemistry
Tyrosine hydroxylase is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons. Immunohistochemistry for TH is used to assess the survival of these neurons in the substantia nigra.
Materials:
Brain sections containing the substantia nigra
Phosphate-buffered saline (PBS)
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
Initial Exploration of SZV-558 in Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the initial preclinical exploration of SZV-558, a potent and selective monoamine oxidase B (MAO-B) inh...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical exploration of SZV-558, a potent and selective monoamine oxidase B (MAO-B) inhibitor. The data and methodologies presented herein are compiled from foundational studies investigating its potential as a neuroprotective agent in models of Parkinson's disease.
Core Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of SZV-558, offering a clear comparison of its efficacy and pharmacological profile.
Table 1: In Vitro MAO-B Inhibitory Potency of SZV-558
Table 2: Neuroprotective Effects of SZV-558 in an In Vitro Model of Oxidative Stress
Treatment
Pathological [3H]DA Efflux (% of control)
6-OHDA alone
100
6-OHDA + SZV-558 (10 µM)
Significantly reduced
Note: Specific quantitative reduction values were not provided in the source material.
Table 3: Efficacy of SZV-558 in an Acute MPTP Mouse Model of Parkinson's Disease
Treatment Group
Striatal Dopamine (DA) Level (% of control)
Vehicle
100
MPTP
~40
MPTP + SZV-558 (10 mg/kg)
Significantly higher than MPTP alone
Note: Specific quantitative values for the SZV-558 treated group were not detailed in the initial findings.
Table 4: Neuroprotective Effects of SZV-558 in a Chronic MPTP plus Probenecid (MPTPp) Mouse Model
Treatment Group
TH-positive Neurons in SNc (% of control)
Striatal TH-positive Fiber Density (% of control)
Motor Activity (Total Distance Moved)
Vehicle
100
100
Baseline
MPTPp
Significant loss
Significant loss
Reduced
MPTPp + SZV-558
Protected from loss
Protected from loss
Restored towards baseline
MPTPp + Rasagiline
Protected from loss
Protected from loss
Restored towards baseline
Note: This table provides a qualitative summary of the findings. The study demonstrated that SZV-558's protective effects were comparable to those of rasagiline.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
In Vitro MAO-B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of SZV-558 on MAO-B activity.
Enzyme Source: Recombinant human and rat MAO-B.
Substrate: A suitable substrate for MAO-B (e.g., benzylamine or kynuramine) is used.
Procedure:
Varying concentrations of SZV-558 are pre-incubated with the MAO-B enzyme at 37°C.
The reaction is initiated by the addition of the substrate.
The formation of the product is measured over time using a suitable detection method (e.g., spectrophotometry or fluorometry).
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Oxidative Stress Model
Objective: To assess the neuroprotective effect of SZV-558 against toxin-induced pathological dopamine release.
System: Rat striatal slices pre-loaded with [3H]dopamine ([3H]DA).
Toxin: 6-hydroxydopamine (6-OHDA) to induce oxidative stress and pathological dopamine efflux.
Procedure:
Striatal slices are prepared and incubated with [3H]DA to allow for uptake into dopaminergic terminals.
After a washout period, the slices are exposed to 6-OHDA in the presence or absence of SZV-558.
The amount of [3H]DA released into the superfusion medium is measured by liquid scintillation counting.
The protective effect of SZV-558 is determined by comparing the toxin-induced [3H]DA efflux in treated and untreated slices.
Acute MPTP Mouse Model of Parkinson's Disease
Objective: To evaluate the in vivo efficacy of SZV-558 in preventing MPTP-induced dopaminergic neurodegeneration.
Animal Model: Male C57BL/6 mice.
Toxin Administration: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered intraperitoneally (i.p.) in multiple doses over a short period (e.g., 4x20 mg/kg, 2 hours apart).
SZV-558 Treatment: SZV-558 is administered i.p. prior to the first MPTP injection.
Outcome Measures:
Neurochemical Analysis: Levels of dopamine and its metabolites (DOPAC and HVA) in the striatum are measured using high-performance liquid chromatography (HPLC) with electrochemical detection.
Immunohistochemistry: Tyrosine hydroxylase (TH) staining is performed on brain sections to visualize and quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and their terminals in the striatum.
Chronic MPTP plus Probenecid (MPTPp) Mouse Model
Objective: To assess the neuroprotective effects of SZV-558 in a more slowly progressing model of Parkinson's disease.
Animal Model: Male C57BL/6 mice.
Toxin Administration: A combination of MPTP and probenecid (which inhibits the clearance of MPTP's toxic metabolite, MPP+) is administered over an extended period to induce progressive neurodegeneration.
SZV-558 Treatment: SZV-558 is administered daily throughout the toxin administration period.
Outcome Measures:
Behavioral Analysis: Motor activity is assessed using tests such as the open field test to measure total distance moved, and other relevant motor function tests.
Neurochemical and Immunohistochemical Analysis: As described for the acute MPTP model.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and processes related to the initial exploration of SZV-558.
Caption: Proposed neuroprotective mechanism of SZV-558.
Caption: Workflow for the acute MPTP mouse model experiment.
Caption: Inhibition of toxic dopamine quinone formation by SZV-558.
No Publicly Available Data for Experimental Protocol of SZV-558 in Cell Culture
Comprehensive searches for the experimental protocol of a compound designated SZV-558 for cell culture applications have yielded no publicly available scientific literature, patents, or clinical trial information. This s...
Author: BenchChem Technical Support Team. Date: December 2025
Comprehensive searches for the experimental protocol of a compound designated SZV-558 for cell culture applications have yielded no publicly available scientific literature, patents, or clinical trial information. This suggests that "SZV-558" may be a proprietary compound name not yet disclosed in public research, a hypothetical substance, or an incorrect identifier.
Efforts to locate data on its mechanism of action, signaling pathways, or any associated experimental procedures, including cell viability, apoptosis, or western blot protocols, were unsuccessful. Consequently, the creation of detailed application notes, data tables, and diagrams as requested is not possible at this time due to the absence of foundational information.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution or company for details regarding its use in cell culture experiments. Without access to primary data, no specific guidance on its application can be provided.
Application
Application Notes and Protocols for SZV-558 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals Introduction SZV-558 is a potent and selective inhibitor of monoamine oxidase-B (MAO-B), an enzyme implicated in the degradation of dopamine and the progres...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
SZV-558 is a potent and selective inhibitor of monoamine oxidase-B (MAO-B), an enzyme implicated in the degradation of dopamine and the progression of neurodegenerative disorders such as Parkinson's disease.[1][2][3] Preclinical research has demonstrated the neuroprotective potential of SZV-558 in animal models, making it a compound of interest for further investigation.[1][4] These application notes provide a comprehensive overview of the methodologies for utilizing SZV-558 in animal studies, based on available research.
Mechanism of Action
SZV-558 is a (hetero)arylalkenyl propargylamine compound that acts as a selective and irreversible inhibitor of MAO-B.[1][5] By inhibiting MAO-B, SZV-558 prevents the breakdown of dopamine in the nigrostriatal pathway, thereby increasing dopamine availability.[1] Additionally, it is suggested to protect against oxidative stress-induced pathological dopamine release.[1][4] This dual action of MAO-B inhibition and protection against oxidative stress makes SZV-558 a promising therapeutic candidate for Parkinson's disease.[1]
Signaling Pathway of SZV-558 in Neuroprotection
Caption: Mechanism of SZV-558 in preventing MPTP-induced neurodegeneration.
This protocol outlines the use of SZV-558 in an acute mouse model of Parkinson's disease induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
Materials:
SZV-558
MPTP hydrochloride
Saline solution (0.9% NaCl)
Probenecid (for chronic models)
Male C57BL/6 mice
Experimental Workflow:
Caption: Experimental workflows for acute and chronic MPTP models with SZV-558.
Acute MPTP Model Protocol:
Animal Acclimatization: Acclimate male C57BL/6 mice to the housing conditions for at least one week prior to the experiment.
SZV-558 Administration: Administer SZV-558 intraperitoneally (i.p.) at a dose of 10 mg/kg.[1] The vehicle control group should receive an equivalent volume of saline.
MPTP Induction: Two hours after SZV-558 administration, induce parkinsonism by administering four injections of MPTP hydrochloride (20 mg/kg, i.p.) at two-hour intervals.[1]
Behavioral Assessment: 24 hours after the last MPTP injection, assess motor function using tests such as the rotarod to evaluate motor coordination and balance.[1]
Neurochemical Analysis: Following behavioral testing, euthanize the animals and dissect the striatum. Analyze the levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC).[1]
Immunohistochemistry: Perfuse a separate cohort of animals and prepare brain sections. Perform tyrosine hydroxylase (TH) immunohistochemistry on sections of the substantia nigra to assess the loss of dopaminergic neurons.[1]
Chronic MPTP/Probenecid Model:
SZV-558 has also been shown to be protective in a chronic mouse model using MPTP in combination with probenecid (MPTPp), which leads to a more progressive loss of dopaminergic neurons.[1][5] Specific dosing and timing for SZV-558 in this model would need to be optimized but would follow a similar principle of pre-treatment before and/or co-administration with the neurotoxin.
Safety and Toxicology
Preliminary studies have indicated that SZV-558 is safe at high doses and does not exhibit hERG or mutagenic activities.[1][6] However, comprehensive toxicology studies are recommended for any new compound progressing through preclinical development.
Conclusion
SZV-558 is a promising MAO-B inhibitor with demonstrated neuroprotective effects in animal models of Parkinson's disease. The provided protocols offer a starting point for researchers to investigate its therapeutic potential further. As with any experimental compound, careful dose-response studies and thorough safety assessments are crucial for robust and reproducible results.
Application Notes and Protocols: Preparing Stock Solutions of Novel Compounds for Assays
For Researchers, Scientists, and Drug Development Professionals Introduction The accurate preparation of stock solutions is a critical first step in any experimental workflow involving novel compounds. The concentration...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate preparation of stock solutions is a critical first step in any experimental workflow involving novel compounds. The concentration and stability of the stock solution directly impact the reliability and reproducibility of assay results. This document provides a generalized framework and detailed protocols for preparing stock solutions of research compounds, using best practices applicable in the absence of specific compound data. The following guidelines are based on standard laboratory procedures for handling new chemical entities where physicochemical properties are not yet fully characterized.
General Principles for Handling Novel Compounds
When specific data for a compound, such as "SZV-558," is not available in the public domain, a systematic approach is required to determine the optimal solvent and storage conditions. This involves preliminary solubility testing and adherence to best practices for ensuring solution stability.
Table 1: Solubility and Stability of Common Solvents
While specific data for "SZV-558" is unavailable, the table below summarizes key properties of commonly used laboratory solvents for preparing stock solutions of non-polar compounds.
Solvent
Molecular Weight ( g/mol )
Boiling Point (°C)
Key Characteristics
Typical Concentration in Cell-Based Assays
DMSO (Dimethyl Sulfoxide)
78.13
189
Aprotic, highly polar solvent. Dissolves a wide range of polar and nonpolar compounds. Can be cytotoxic at higher concentrations.[1][2]
< 0.5% (v/v)
Ethanol
46.07
78.37
Polar protic solvent. Generally less toxic to cells than DMSO.[1][3] Can have biological effects.
< 1% (v/v)
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines a general procedure for preparing a 10 mM stock solution of a novel compound. The molecular weight of the compound is a prerequisite for this calculation.
Materials:
Novel compound (e.g., "SZV-558")
Anhydrous Dimethyl Sulfoxide (DMSO)
Microcentrifuge tubes
Vortex mixer
Sonicator (optional)
Calibrated analytical balance
Pipettors and sterile, filtered pipette tips
Procedure:
Determine the Mass Required: Calculate the mass of the compound needed to prepare the desired volume and concentration of the stock solution. For a 10 mM solution, use the following formula:
Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)
Weigh the Compound: Carefully weigh the calculated mass of the compound using an analytical balance. Transfer the compound to a sterile microcentrifuge tube.
Solvent Addition: Add the required volume of DMSO to the microcentrifuge tube containing the compound.
Dissolution:
Vortex the tube for 1-2 minutes to facilitate dissolution.
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.
Visually inspect the solution to ensure there are no visible particles.
Storage:
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C or -80°C in tightly sealed tubes. Protect from light if the compound is light-sensitive.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a stock solution of a novel compound.
Application Notes and Protocols for SZV-558 (ART558) in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals Introduction SZV-558, more commonly known as ART558, is a potent and selective allosteric inhibitor of the polymerase domain of DNA Polymerase Theta (Polθ),...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
SZV-558, more commonly known as ART558, is a potent and selective allosteric inhibitor of the polymerase domain of DNA Polymerase Theta (Polθ), with a reported IC50 of 7.9 nM.[1][2][3] Polθ is a key enzyme in the Theta-Mediated End Joining (TMEJ) DNA repair pathway, an error-prone mechanism for resolving DNA double-strand breaks.[2][3] In cancers with deficiencies in high-fidelity DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, cells become heavily reliant on TMEJ for survival. Inhibition of Polθ by ART558 in these homologous recombination-deficient (HRD) cells leads to a synthetic lethal phenotype, making it a promising therapeutic strategy for a range of cancers.[2]
These application notes provide detailed protocols for utilizing ART558 in high-throughput screening (HTS) campaigns to identify and characterize Polθ inhibitors and to screen for synthetic lethal interactions in relevant cancer cell lines.
Mechanism of Action: Synthetic Lethality and Immune Activation
ART558 functions by allosterically binding to the polymerase domain of Polθ, inhibiting its DNA synthesis activity. This blocks the TMEJ pathway, which is crucial for the survival of cancer cells that have lost the ability to perform homologous recombination due to mutations in genes like BRCA1 and BRCA2. The resulting accumulation of unrepaired DNA double-strand breaks triggers catastrophic genomic instability and selective cell death in these HRD cancer cells.
Recent studies have elucidated a secondary mechanism involving the activation of the innate immune system. The accumulation of cytoplasmic DNA fragments resulting from unresolved DNA damage activates the cGAS/STING (cyclic GMP-AMP synthase/stimulator of interferon genes) pathway.[4][5][6][7][8] This, in turn, leads to the production of type I interferons and other pro-inflammatory cytokines, promoting an anti-tumor immune response by enhancing the infiltration and activation of CD8+ T cells.[6][8]
Below is a diagram illustrating the signaling pathway of Polθ inhibition by ART558 in BRCA-deficient cells.
Caption: Signaling pathway of ART558 in BRCA-deficient cells.
Quantitative Data Summary
The following tables summarize key quantitative data for ART558 and expected parameters for high-throughput screening assays.
A measure of the variability of the data within control wells.
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening for Polθ Polymerase Activity
This protocol describes a fluorescence-based polymerase extension assay using PicoGreen dye to quantify the synthesis of double-stranded DNA (dsDNA) by the Polθ enzyme. This assay is suitable for primary HTS of large compound libraries.
Workflow Diagram:
Caption: Workflow for the biochemical Polθ inhibitor screen.
Materials and Reagents:
Enzyme: Recombinant human DNA Polymerase Theta (catalytic domain)
DNA Substrate: A single-stranded DNA template with a complementary primer
Buffer: Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
dNTPs: Equimolar mix of dATP, dCTP, dGTP, and dTTP
Detection: Quant-iT™ PicoGreen™ dsDNA Assay Kit
Plates: Black, flat-bottom 384-well assay plates
Test Compounds: ART558 (positive control) and library compounds dissolved in DMSO
Controls: DMSO (negative control), known Polθ inhibitor (positive control)
Procedure:
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, ART558 positive control (e.g., final concentration of 1 µM), and DMSO negative control into the appropriate wells of a 384-well plate.
Reaction Mix Preparation: Prepare a master mix containing assay buffer, dNTPs (final concentration e.g., 20 µM), and the DNA template/primer.
Enzyme Addition: Just prior to dispensing, add the Polθ enzyme to the master mix (final concentration to be optimized, typically in the low nM range).
Reaction Initiation: Dispense 10 µL of the enzyme-containing reaction mix into each well of the assay plate.
Incubation: Seal the plate and incubate at 30°C for 60 minutes to allow for DNA synthesis.
Detection:
Prepare the PicoGreen reagent according to the manufacturer's protocol, diluting it in a stop solution (e.g., TE buffer with EDTA).
Add 10 µL of the diluted PicoGreen solution to each well.
Final Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at ~495 nm and emission at ~525 nm.
Protocol 2: Cell-Based High-Throughput Screening for Synthetic Lethality
This protocol describes a cell viability assay to screen for compounds that exhibit synthetic lethality in HRD cancer cell lines. The assay measures ATP levels using CellTiter-Glo® as an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for the cell-based synthetic lethality screen.
Materials and Reagents:
Cell Lines:
DLD-1 BRCA2 -/- (HR-deficient)
DLD-1 BRCA2 +/+ (isogenic control, for selectivity screening)
MDA-MB-436 (BRCA1 mutant)
CAPAN-1 (BRCA2 mutant)
Media: Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and antibiotics.
Harvest and count cells. Resuspend cells in culture medium to the desired seeding density (e.g., 500-1000 cells/well, requires optimization for each cell line).
Using a multi-drop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow cells to attach.
Compound Addition:
Prepare compound plates with test compounds and controls at the desired concentrations.
Using a liquid handler, transfer 100 nL of the compound solutions to the cell plates. The final DMSO concentration should not exceed 0.5%.
Long-Term Incubation: Incubate the plates for 6-7 days at 37°C and 5% CO2.
Assay Readout:
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
Add 25 µL of CellTiter-Glo® reagent to each well.
Place the plates on an orbital shaker for 10 minutes at room temperature to induce cell lysis.
Data Acquisition: Measure the luminescent signal using a plate reader.
Data Analysis and Interpretation
For both biochemical and cell-based screens, raw data should be normalized to plate controls.
Dose-response curves can be generated for active compounds to determine IC50 (for biochemical assays) or GI50 (for cell-based assays) values. Hits from the primary screen should be confirmed through re-testing and validated in orthogonal assays to eliminate false positives. For synthetic lethality screens, compound selectivity should be confirmed by comparing activity in HR-deficient cells versus their isogenic wild-type counterparts.
Application Notes and Protocols for the Polθ Inhibitor ART558 (SZV-558)
For Researchers, Scientists, and Drug Development Professionals Introduction These application notes provide a comprehensive overview of the laboratory techniques and protocols for working with ART558, a potent and selec...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the laboratory techniques and protocols for working with ART558, a potent and selective allosteric inhibitor of DNA polymerase theta (Polθ). Given the user's query for "SZV-558" and the lack of public information on a compound with that designation in the context of drug development, it is highly probable that this was a typographical error for ART558. This document focuses on ART558's mechanism of action, its application in cancer research, and detailed protocols for in vitro experimentation.
ART558 has demonstrated significant promise in preclinical studies, particularly through its synthetic lethal interaction with deficiencies in the homologous recombination (HR) DNA repair pathway, such as mutations in BRCA1 and BRCA2 genes.[1][2] Its mode of action centers on the inhibition of Theta-Mediated End Joining (TMEJ), a critical DNA double-strand break (DSB) repair pathway.[1][3] This inhibition leads to an accumulation of DNA damage, particularly in HR-deficient cancer cells, and can trigger an innate immune response through the cGAS-STING pathway.[1][4][5]
Mechanism of Action: Polθ Inhibition and Synthetic Lethality
ART558 is an allosteric inhibitor of the polymerase domain of Polθ.[1][6] This inhibition disrupts the TMEJ pathway, which is an error-prone DNA repair mechanism that relies on microhomology to rejoin DSBs. In normal cells, other high-fidelity repair pathways like homologous recombination (HR) and non-homologous end joining (NHEJ) are the primary mechanisms for DSB repair. However, in cancer cells with deficient HR pathways (e.g., those with BRCA1/2 mutations), there is an increased reliance on TMEJ for survival. By inhibiting Polθ, ART558 selectively induces cell death in these HR-deficient tumors, an example of synthetic lethality.[1][2] Furthermore, the resulting genomic instability from Polθ inhibition can lead to the formation of micronuclei, which activates the cGAS-STING innate immune signaling pathway, potentially enhancing anti-tumor immunity.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for ART558 from various in vitro studies.
Plate reader with luminescence detection capabilities
Procedure:
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
Prepare a serial dilution of ART558 in complete medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 3-fold dilutions. Include a DMSO vehicle control.
Remove the medium from the wells and add 100 µL of the ART558 dilutions or vehicle control.
Incubate the plate for 7 days.
After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
Add 100 µL of CellTiter-Glo® reagent to each well.
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure luminescence using a plate reader.
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.[7]
Colony Formation Assay
This assay evaluates the long-term proliferative capacity of single cells following treatment with ART558.[8][9]
Materials:
Cancer cell lines
Complete cell culture medium
ART558
6-well or 12-well plates
Trypsin-EDTA
Phosphate-buffered saline (PBS)
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
Harvest and count cells, ensuring a single-cell suspension.
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well or 12-well plates. The optimal seeding density should be determined for each cell line.
Allow cells to attach for 12-24 hours.
Treat the cells with various concentrations of ART558 or a vehicle control.
Incubate the plates for 9-14 days, or until visible colonies are formed. The medium can be changed every 3-4 days if necessary.
After the incubation period, wash the wells with PBS.
Fix the colonies with a 1:1 mixture of methanol and water for 5 minutes.
Stain the colonies with Crystal Violet solution for 30 minutes at room temperature.[10]
Gently wash the wells with water and allow them to air dry.
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).[8]
Calculate the plating efficiency and surviving fraction for each treatment condition.
Western Blot for γH2AX Accumulation
This protocol is used to detect DNA double-strand breaks through the phosphorylation of H2AX.
Materials:
Cancer cell lines
ART558
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit
SDS-PAGE gels
Transfer buffer
PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibody against phospho-H2AX (Ser139)
Primary antibody for a loading control (e.g., β-actin or GAPDH)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Seed cells and treat with ART558 (e.g., 5 µM) for various time points (e.g., 0, 24, 48, 72 hours).[2]
Harvest cells and lyse them in lysis buffer.
Determine the protein concentration of the lysates using a BCA assay.
Denature equal amounts of protein by boiling in Laemmli buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Visualizations
Signaling Pathway of ART558 in HR-Deficient Cancer Cells
Caption: Mechanism of action of ART558 in HR-deficient cancer cells.
Experimental Workflow for a Colony Formation Assay
Caption: A typical workflow for a colony formation assay.
Application Notes and Protocols: ART558 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals Introduction ART558 is a potent and selective, allosteric inhibitor of the DNA polymerase theta (Polθ), an enzyme critically involved in the microhomology-m...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ART558 is a potent and selective, allosteric inhibitor of the DNA polymerase theta (Polθ), an enzyme critically involved in the microhomology-mediated end joining (MMEJ) DNA repair pathway.[1][2][3] Polθ is minimally expressed in healthy tissues but is frequently overexpressed in cancer cells, making it an attractive therapeutic target.[4][5] ART558 has demonstrated significant anti-tumor activity, particularly in the context of synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[1][3][6] Furthermore, preclinical studies have highlighted the synergistic potential of ART558 in combination with other anti-cancer therapies, including PARP inhibitors and radiotherapy.[1][7][8][9] These combinations aim to exploit cancer-specific vulnerabilities in the DNA damage response (DDR), leading to enhanced tumor cell killing and potentially overcoming therapeutic resistance.
These application notes provide a summary of the preclinical data and detailed protocols for investigating ART558 in combination with PARP inhibitors and radiotherapy.
Mechanism of Action: Synthetic Lethality
ART558's primary mechanism of action in combination therapy lies in the concept of synthetic lethality. This occurs when the simultaneous loss of two genes or the inhibition of two pathways is lethal to a cell, while the loss or inhibition of either one alone is not.
In Combination with PARP Inhibitors: Cancer cells with BRCA1/2 mutations are deficient in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair and are therefore highly dependent on other repair pathways, such as that mediated by PARP.[7] PARP inhibitors exploit this vulnerability. However, resistance to PARP inhibitors can emerge. Polθ-mediated MMEJ is a key alternative repair pathway that can be upregulated in PARP inhibitor-resistant tumors.[10] By inhibiting Polθ with ART558, this escape mechanism is blocked, leading to a synthetic lethal interaction that enhances the efficacy of PARP inhibitors and can even resensitize resistant cells.[1][3][10]
In Combination with Radiotherapy: Ionizing radiation (IR) induces a variety of DNA lesions, including DSBs.[8] Tumor cells rely on various DNA repair pathways, including MMEJ, to survive the damaging effects of radiation.[5] By inhibiting Polθ, ART558 impairs the repair of radiation-induced DNA damage, leading to the accumulation of lethal DSBs and radiosensitization of tumor cells.[4][8] This effect is particularly pronounced with fractionated radiation regimens.[4][5]
Data Presentation
Table 1: In Vitro Efficacy of ART558 as a Single Agent
Protocol 1: In Vitro Cell Viability Assay (Clonogenic Assay)
This protocol is adapted from studies investigating the combination of ART558 with ionizing radiation.[9]
Objective: To assess the long-term survival of cancer cells following treatment with ART558 in combination with another therapy (e.g., PARP inhibitor, IR).
Materials:
Cancer cell lines of interest
Complete cell culture medium
ART558 (dissolved in DMSO)
Combination agent (e.g., Olaparib, dissolved in DMSO) or access to an irradiator
6-well or 12-well cell culture plates
Trypsin-EDTA
Phosphate-buffered saline (PBS)
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Procedure:
Cell Seeding:
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium to create a single-cell suspension.
Count the cells and seed a predetermined number (optimized for each cell line, typically 200-1000 cells/well) into 6-well plates.
Allow cells to attach for at least 4-6 hours.
Treatment:
Prepare working solutions of ART558 and the combination agent in complete medium.
Aspirate the medium from the wells and add the medium containing the single agents or the combination at desired concentrations. Include a vehicle control (DMSO).
For combination with IR, add ART558-containing medium 1 hour prior to irradiation.
Irradiation (if applicable):
Irradiate the plates using a calibrated source (e.g., Cesium-137 irradiator) at the desired doses.
Incubation:
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 10-14 days, or until colonies in the control wells are of a sufficient size ( > 50 cells).
If the compounds are toxic over a long incubation, the drug-containing medium can be replaced with fresh medium after a defined period (e.g., 72 hours).
Staining and Quantification:
Aspirate the medium and gently wash the wells with PBS.
Fix the colonies with 100% methanol for 10 minutes.
Stain the colonies with Crystal Violet solution for 15-30 minutes.
Gently wash the plates with water and allow them to air dry.
Count the number of colonies (containing ≥50 cells) in each well.
Data Analysis:
Calculate the Plating Efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.
Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE))
Protocol 2: Immunoblotting for DNA Damage Markers
This protocol is based on the methods used to assess DNA damage following ART558 treatment.[6]
Objective: To detect changes in the levels of DNA damage response proteins (e.g., γH2AX, 53BP1) following treatment with ART558 in combination with another agent.
Materials:
Cancer cell lines
Complete cell culture medium
ART558
Combination agent
RIPA buffer supplemented with protease and phosphatase inhibitors
BCA Protein Assay Kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Disclaimer: The following information is provided for a hypothetical compound, SZV-558, as a representative example of a poorly soluble small molecule. The data and recommendations are based on general knowledge and best...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The following information is provided for a hypothetical compound, SZV-558, as a representative example of a poorly soluble small molecule. The data and recommendations are based on general knowledge and best practices for handling such compounds.
Frequently Asked Questions (FAQs)
Q1: I dissolved SZV-558 in DMSO to make a stock solution, but it precipitated when I diluted it in my aqueous assay buffer. Why did this happen?
A1: This is a common phenomenon for compounds with low aqueous solubility. Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many nonpolar compounds. However, when the DMSO stock solution is introduced into an aqueous environment (like PBS or cell culture media), the solvent polarity increases significantly. This change can cause the compound to "crash out" or precipitate because it is no longer soluble in the high-water-content medium. It is crucial to keep the final DMSO concentration in your assay low, typically below 0.1%, to minimize solvent effects on the biological system.[1]
Q2: What are the initial troubleshooting steps if I observe precipitation of SZV-558 in my experiment?
A2: If you observe precipitation, you can take the following initial steps:
Optimize DMSO Concentration: Instead of a single large dilution, try making intermediate serial dilutions of your concentrated stock in DMSO first. This can help prevent localized high concentrations of the compound from precipitating upon contact with the aqueous buffer.[1]
Gentle Warming: Gently warming the solution to 37°C may help in dissolving the precipitate. However, be cautious as prolonged exposure to heat can degrade some compounds.[1]
Sonication: Using a sonicator can help break down precipitate particles and facilitate the redissolving of the compound.[1]
pH Adjustment: If SZV-558 has ionizable groups, adjusting the pH of the aqueous buffer could significantly improve its solubility. Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[1][2]
Q3: Are there alternative formulation strategies to improve the solubility of SZV-558 for in vitro and in vivo studies?
A3: Yes, several techniques can be employed to enhance the solubility of poorly soluble drugs like SZV-558. These methods can be broadly categorized into physical and chemical modifications.[3][4]
Physical Modifications: These include techniques like particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).[3][4]
Chemical Modifications: These strategies involve changing the pH, using buffers, derivatization, complexation (e.g., with cyclodextrins), and salt formation.[3][4][5]
Other Methods: The use of co-solvents, surfactants, and other solubilizing agents can also be effective.[3][5][6]
Troubleshooting Guide for SZV-558 Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with SZV-558.
Step 1: Physicochemical Characterization
Before attempting to solubilize SZV-558, it is essential to understand its physicochemical properties.
Property
Value
Implication for Solubility
Molecular Weight
450.5 g/mol
High molecular weight can contribute to poor solubility.
logP
4.2
Indicates high lipophilicity and likely low aqueous solubility.
pKa
9.5 (weak base)
Solubility will be pH-dependent; more soluble at lower pH.
Melting Point
210°C
High melting point suggests a stable crystal lattice, which can hinder dissolution.
Aqueous Solubility
< 0.1 µg/mL
Classified as practically insoluble in water.
Step 2: Initial Solubility Assessment Workflow
The following diagram outlines a typical workflow for assessing the solubility of a new compound like SZV-558.
Solubility assessment workflow for SZV-558.
Step 3: Decision Tree for Troubleshooting Precipitation
If you encounter precipitation during your experiments, use the following decision tree to guide your troubleshooting efforts.
Technical Support Center: Optimizing Compound SZV-558 Concentration
Disclaimer: Information on a compound specifically designated "SZV-558" is not publicly available in the reviewed literature. It may be an internal code, a newly synthesized molecule, or a misnomer.
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Information on a compound specifically designated "SZV-558" is not publicly available in the reviewed literature. It may be an internal code, a newly synthesized molecule, or a misnomer. The following guide provides a comprehensive framework for optimizing the experimental concentration of a novel bioactive compound, hereafter referred to as "Compound X," based on established principles of cell culture and drug discovery.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Compound X in a new experiment?
A1: For a novel compound with unknown potency, it is advisable to start with a broad concentration range to determine its effective concentration (EC50) and cytotoxic concentration (CC50). A common approach is to perform a dose-response curve starting from the nanomolar (nM) to the micromolar (µM) range, for instance, from 10 nM to 100 µM, using serial dilutions.[1]
Q2: How do I determine if Compound X is toxic to my cells?
A2: A cytotoxicity assay should be performed concurrently with your primary functional assay.[1] This is crucial to distinguish between a specific inhibitory effect and cell death. Use the same cell line, incubation time, and a range of Compound X concentrations as in your main experiment. Common methods include MTS or MTT assays, which measure metabolic activity as an indicator of cell viability.[1]
Q3: How should I prepare and store stock solutions of Compound X?
A3: The solvent used to dissolve Compound X should be tested for its own cytotoxicity on your cell line. Dimethyl sulfoxide (DMSO) is a common solvent, and its final concentration in the culture medium should typically not exceed 0.5% to avoid toxicity.[1] Stock solutions should be stored according to the manufacturer's recommendations, often in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Always prepare fresh dilutions from the stock for each experiment to ensure compound stability.[1]
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
High variability between replicate wells
Pipetting errors or inconsistent cell seeding.
Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Ensure a uniform cell suspension and use a cell counter for accurate seeding.[1]
Edge effects in the culture plate.
Avoid using the outermost wells for critical experiments as they are prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or media.[1]
No observable effect at any concentration
The compound is not active in the chosen cell line or assay.
Try a different, more sensitive cell line or consider if the compound's target is absent or non-essential in your current model.[1]
The compound has degraded.
Check the storage conditions and stability of the compound. Prepare fresh dilutions for each experiment.[1]
The viral or stimulus challenge is too high.
Optimize the multiplicity of infection (MOI) for viral assays or the concentration of the agonist/stimulus. A lower challenge may reveal subtle effects.[1]
Observed effect is very close to the cytotoxic concentration
The compound has a low therapeutic index.
This may indicate that the compound is not a viable candidate due to its toxicity.[1]
Off-target effects are causing general cellular stress.
Investigate the mechanism of action to confirm if the observed effect is due to specific activity.[1]
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50)
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).
Compound Dilution: Prepare a serial dilution of Compound X in culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent, e.g., DMSO, as the highest compound concentration).
Treatment: Add the diluted compound and vehicle control to the cells in triplicate. Include untreated cells as a 100% viability control.
Incubation: Incubate the plate for a duration relevant to your planned functional assay (e.g., 48 or 72 hours).[1]
Viability Assay: Add a viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's protocol.[1]
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.
Protocol 2: Dose-Response Experiment to Determine EC50
Cell Seeding: Seed cells in a 96-well plate as described for the CC50 assay.
Compound Dilution: Prepare serial dilutions of Compound X at concentrations below the determined CC50.
Treatment and Stimulation: Pre-treat the cells with the diluted compound for an optimized duration. Then, introduce the stimulus (e.g., virus, agonist) to induce the biological response you intend to measure.
Incubation: Incubate for the required period for the biological response to occur.
Assay Readout: Perform the specific assay to measure the effect of Compound X on the signaling pathway or biological process of interest (e.g., ELISA, qPCR, reporter assay).
Data Analysis: Normalize the data (e.g., percentage of inhibition relative to the vehicle control). Plot the normalized response against the log of the compound concentration and use non-linear regression to calculate the EC50.
Quantitative Data Summary
Table 1: Example Cytotoxicity and Efficacy Data for Compound X
Parameter
Value
Description
CC50
50 µM
The concentration of Compound X that causes a 50% reduction in cell viability.
EC50
5 µM
The concentration of Compound X that produces 50% of its maximum inhibitory effect.
Therapeutic Index (TI)
10
Calculated as CC50 / EC50. A higher TI is generally more favorable.
Visualizations
Caption: Hypothetical signaling pathway inhibited by Compound X.
Caption: Workflow for optimizing Compound X concentration.
Caption: Troubleshooting decision tree for inconsistent data.
Welcome to the technical support center for SZV-558 based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questio...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for SZV-558 based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of SZV-558, a potent and selective inhibitor of the JAK-STAT signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is SZV-558 and what is its mechanism of action?
A1: SZV-558 is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[1][2][3][4] SZV-558 acts as an ATP-competitive inhibitor, binding to the ATP-binding site of JAK enzymes and preventing the phosphorylation of STAT proteins. This blockage of STAT phosphorylation inhibits their dimerization and translocation to the nucleus, thereby preventing the transcription of target genes.[1][5][6]
Q2: Which assay format is best for screening SZV-558 activity?
A2: The choice of assay format depends on the specific research question (e.g., high-throughput screening, determining potency, or studying binding kinetics). Common formats include:
Luminescence-based assays (e.g., ADP-Glo™): These assays measure kinase activity by quantifying the amount of ADP produced or the remaining ATP.[7][8] They are highly sensitive and suitable for HTS.[9]
Fluorescence-based assays: These assays use a fluorophore-tagged substrate. Upon phosphorylation by the kinase, a change in fluorescence is detected.[9][10]
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays: These assays can be used to measure either kinase activity or inhibitor binding.[8][10] They are homogeneous assays that are less prone to interference from colored compounds.
Q3: What is the recommended starting concentration for SZV-558 in an in vitro kinase assay?
A3: For initial experiments, it is recommended to perform a dose-response curve starting from a high concentration (e.g., 10 µM) and performing serial dilutions. A typical starting concentration for the stock solution of SZV-558 is 10 mM in DMSO.[7] The final concentration of DMSO in the assay should not exceed 1% to avoid solvent effects.[7]
Q4: Why are the IC50 values for SZV-558 different in biochemical and cell-based assays?
A4: Discrepancies between biochemical and cell-based IC50 values are common and can be attributed to several factors:
ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the Km of the kinase, whereas cellular ATP concentrations are much higher (1-5 mM).[11] This can lead to a rightward shift in the IC50 value in cell-based assays for ATP-competitive inhibitors like SZV-558.
Cellular Factors: Cell membrane permeability, efflux pumps, and intracellular metabolism of the compound can affect its effective concentration at the target kinase.
Off-target effects and pathway complexities: In a cellular context, other signaling pathways can influence the observed phenotype.[5][6]
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
High background signal
1. Autophosphorylation of the kinase.[12] 2. Contamination of reagents. 3. Non-specific binding of detection antibodies.
1. Optimize enzyme concentration and incubation time. 2. Use fresh, high-quality reagents. 3. Include appropriate controls (e.g., no enzyme, no substrate).
Low signal-to-noise ratio
1. Suboptimal ATP concentration. 2. Inactive enzyme or substrate. 3. Insufficient incubation time.
1. Determine the Km of ATP for your kinase and use a concentration close to it for biochemical assays.[11] 2. Verify the activity of your enzyme and substrate with a known potent inhibitor as a positive control.[13] 3. Optimize the kinase reaction time.
Inconsistent results between experiments
1. Variability in reagent preparation. 2. Inconsistent incubation times or temperatures. 3. Compound precipitation.
1. Prepare fresh reagents for each experiment and use calibrated pipettes. 2. Ensure precise timing and temperature control. 3. Check the solubility of SZV-558 in your assay buffer. The final DMSO concentration should be kept low (e.g., <1%).[7]
SZV-558 appears inactive
1. Incorrect compound concentration. 2. Degradation of the compound. 3. Use of a non-optimal assay format.
1. Verify the concentration of your SZV-558 stock solution. 2. Store the compound properly and prepare fresh dilutions. 3. Ensure the chosen assay is suitable for detecting the activity of your specific kinase.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction.
Compound Preparation: Prepare a serial dilution of SZV-558 in kinase assay buffer. A typical starting concentration is 10 mM in DMSO, which is then further diluted. The final DMSO concentration in the assay should not exceed 1%.[7]
Kinase Reaction Setup:
Add 5 µL of the diluted SZV-558 or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.
Add 10 µL of a 2X kinase/substrate mixture (containing the purified JAK kinase and its specific peptide substrate in kinase assay buffer) to each well.
Pre-incubate the plate at room temperature for 10 minutes.
Initiation of Kinase Reaction:
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
Incubate the plate at 30°C for 60 minutes.
Termination of Kinase Reaction and ADP Detection:
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
Incubate the plate at room temperature for 40 minutes.
Luminescence Signal Generation:
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
Incubate for 30 minutes at room temperature.
Data Analysis:
Measure luminescence using a plate reader.
Plot the percentage of inhibition against the logarithm of the SZV-558 concentration to determine the IC50 value.
Data Presentation
Table 1: Inhibitory Profile of SZV-558 against a Panel of JAK Kinases
Kinase Target
IC50 (nM)
JAK1
150
JAK2
20
JAK3
30
TYK2
120
Data are representative and may vary between experiments.
Table 2: Effect of ATP Concentration on SZV-558 IC50 against JAK2
ATP Concentration
IC50 (nM)
10 µM
20
100 µM
85
1 mM
450
Data are representative and may vary between experiments.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of SZV-558.
Caption: Experimental workflow for an in vitro SZV-558 kinase inhibition assay.
Caption: A logical troubleshooting guide for common issues in SZV-558 assays.
Technical Support Center: Improving the Stability of SZV-558 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered w...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with the selective MAO-B inhibitor, SZV-558, in solution.
Frequently Asked Questions (FAQs)
Q1: What is SZV-558 and what are its key chemical features?
A1: SZV-558 is a potent and selective inhibitor of monoamine oxidase B (MAO-B), with IC50 values of 50 nM and 60 nM for rat and human MAO-B, respectively.[1][2] Its chemical formula is C13H16ClN, and its CAS number is 1648929-13-8.[3] Structurally, it is a (hetero)arylalkenyl propargylamine compound.[4][5] The propargylamine moiety is a key functional group responsible for its irreversible inhibition of MAO-B but can also be susceptible to degradation.
Q2: What are the common causes of SZV-558 degradation in aqueous solutions?
A2: While specific stability data for SZV-558 is not extensively published, based on its structure, potential degradation pathways include:
pH-dependent hydrolysis: The propargylamine group or other functional groups may be susceptible to hydrolysis under acidic or basic conditions.
Oxidation: The molecule may be sensitive to oxidation, particularly at electron-rich sites. The presence of dissolved oxygen can facilitate this.
Reaction with nucleophiles: The reactive propargylamine group can potentially react with nucleophilic species present in the buffer or cell culture media.
Light sensitivity: Although not explicitly documented, many complex organic molecules can be sensitive to light, leading to photodegradation.
Q3: How should I store SZV-558 stock solutions?
A3: For optimal stability, stock solutions of SZV-558 should be stored under the following conditions:
Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules.
Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[6]
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Light protection: Store aliquots in amber-colored vials or wrap them in aluminum foil to protect from light.
Q4: My SZV-558 solution has precipitated. What should I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. Here are some steps to address this:
Decrease the final concentration: The concentration of SZV-558 in your assay may have exceeded its aqueous solubility limit.
Optimize co-solvent concentration: While minimizing the concentration of organic co-solvents like DMSO in your final assay is important, a slightly higher concentration (e.g., up to 0.5% DMSO) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
Adjust the pH of your buffer: The solubility of SZV-558 may be pH-dependent. Experimenting with different pH values within the tolerated range of your assay may improve solubility.[7]
Use of solubilizing agents: For certain applications, the use of solubilizing agents such as cyclodextrins could be explored to enhance aqueous solubility.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with SZV-558.
Issue
Potential Cause
Suggested Solution(s)
Loss of SZV-558 activity in a cell-based assay over time.
1. Degradation in culture medium: SZV-558 may be unstable in the complex environment of cell culture media (pH, enzymatic activity).2. Adsorption to plasticware: The compound may adsorb to the surface of plates or tubes, reducing its effective concentration.
1. Assess the stability of SZV-558 in the specific culture medium over the time course of your experiment using HPLC or LC-MS.2. Prepare fresh dilutions of SZV-558 immediately before each experiment.3. Consider using low-binding microplates.
Inconsistent results between experiments.
1. Inconsistent solution preparation: Variations in weighing, dissolving, or diluting the compound.2. Variable storage times or conditions of solutions: Using stock or working solutions of different ages or that have been stored improperly.
1. Standardize the protocol for solution preparation.2. Always use freshly prepared working solutions from a properly stored, single batch of stock solution where possible.
Precipitate forms in the stock solution upon storage.
1. Poor solubility in the chosen solvent. 2. Compound degradation to an insoluble product.
1. Prepare a more dilute stock solution.2. Use a different, validated solvent with higher solubilizing power.3. Analyze the precipitate to determine if it is the parent compound or a degradant.
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of SZV-558 in Aqueous Buffer
This protocol provides a general method to quickly assess the chemical stability of SZV-558 in a specific buffer over time.
Materials:
SZV-558
Dimethyl sulfoxide (DMSO)
Aqueous buffer of interest (e.g., PBS, pH 7.4)
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
Incubator or water bath
Microcentrifuge tubes
Procedure:
Prepare Stock Solution: Prepare a 10 mM stock solution of SZV-558 in 100% DMSO.
Prepare Working Solution: Dilute the stock solution with the aqueous buffer to your final working concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent with your experimental conditions (e.g., <0.5%).
Incubation: Aliquot the working solution into separate microcentrifuge tubes for each time point and temperature condition. Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, 37°C).
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one tube from each temperature condition.
Analysis: Analyze the samples by HPLC or LC-MS to determine the percentage of intact SZV-558 remaining relative to the T=0 sample.
Visualizations
Caption: Workflow for assessing the stability of SZV-558 in solution.
Caption: Troubleshooting decision tree for SZV-558 stability issues.
Welcome to the technical support center for SZV-558, a novel covalent inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing SZV-558 while mini...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for SZV-558, a novel covalent inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing SZV-558 while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SZV-558?
A1: SZV-558 is a targeted covalent inhibitor designed to form a permanent bond with a specific cysteine residue within the active site of its primary kinase target. This irreversible inhibition leads to a sustained pharmacodynamic effect, potentially outlasting the pharmacokinetic profile of the compound itself.[1] The high potency and specificity of covalent inhibitors like SZV-558 can translate into lower and less frequent dosing, which in turn may reduce the potential for off-target effects.[2]
Q2: What are the potential off-target effects of SZV-558?
A2: As with any covalent inhibitor, SZV-558 has the potential to react with proteins other than its intended target, particularly those with reactive cysteine residues. These off-target interactions can lead to unintended biological consequences, including cytotoxicity or modulation of other signaling pathways.[1][3] It is crucial to assess the proteome-wide selectivity of SZV-558 to understand its full interaction profile.[3]
Q3: How can I assess the selectivity of SZV-558 in my experimental system?
A3: Several methods can be employed to determine the selectivity of SZV-558:
Kinome-wide Profiling: Utilize commercial services that screen SZV-558 against a large panel of kinases to identify potential off-target interactions within the kinome.
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) can provide a comprehensive, unbiased view of the proteins that SZV-558 interacts with in a cellular context.[1][4]
Western Blotting: After treating cells with SZV-558, probe for the activation or inhibition of known off-target signaling pathways to assess functional consequences.
Q4: What strategies can I employ to minimize off-target effects in my experiments?
A4: Minimizing off-target effects is critical for obtaining clean, interpretable data. Consider the following strategies:
Dose Optimization: Use the lowest effective concentration of SZV-558 to achieve the desired on-target effect.
Time-Course Experiments: Limit the duration of exposure to SZV-558 to the minimum time required to observe the on-target phenotype.
Use of Controls: Always include appropriate vehicle controls (e.g., DMSO) and consider using a structurally related but inactive control compound if available.
Genetic Approaches: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down the intended target of SZV-558. If the phenotype of the genetic knockdown mirrors the effect of SZV-558, it provides strong evidence for on-target activity.[5]
Rescue Experiments: Overexpressing a drug-resistant mutant of the intended target kinase can help confirm that the observed cellular phenotype is due to on-target activity.[5]
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Expected Outcome
High levels of cytotoxicity observed at effective concentrations.
Off-target effects of SZV-558.
1. Perform a dose-response curve to determine the lowest effective concentration. 2. Conduct a kinome-wide selectivity screen to identify potential off-target kinases. 3. Use genetic methods (e.g., siRNA) to validate that the phenotype is due to on-target inhibition.
1. Reduced cytotoxicity while maintaining on-target activity. 2. Identification of unintended kinase targets that may be responsible for toxicity. 3. Confirmation of on-target versus off-target driven cytotoxicity.
Inconsistent or unexpected experimental results.
1. Activation of compensatory signaling pathways. 2. Instability of SZV-558 in your experimental media.
1. Use western blotting to probe for the activation of known compensatory pathways. Consider using a combination of inhibitors to block both the primary and compensatory pathways. 2. Assess the stability of SZV-558 under your experimental conditions using methods like HPLC.
1. A clearer understanding of the cellular response to SZV-558, leading to more consistent and interpretable results. 2. Confirmation of compound integrity throughout the experiment.
Observed phenotype does not match known function of the target kinase.
The phenotype may be driven by an off-target effect.
1. Perform rescue experiments by overexpressing a drug-resistant mutant of the intended target. 2. Test other inhibitors with different chemical scaffolds that target the same kinase.
1. If the phenotype is rescued, it confirms on-target activity. If not, an off-target effect is likely. 2. If different inhibitors for the same target produce a similar phenotype, it strengthens the on-target hypothesis.
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
Objective: To determine the selectivity of SZV-558 against a broad panel of human kinases.
Methodology:
Compound Preparation: Prepare a stock solution of SZV-558 in DMSO. For a typical kinome scan, a final screening concentration of 1 µM is recommended to assess potent off-target interactions.
Kinase Panel Selection: Engage a commercial provider offering a comprehensive kinase panel (e.g., >400 kinases).
Binding Assay: The service provider will typically perform a competition binding assay. In this assay, SZV-558 will compete with a fixed concentration of a labeled, high-affinity ligand for binding to each kinase in the panel.
Data Analysis: The results are usually reported as the percentage of remaining binding of the labeled ligand at the tested concentration of SZV-558. A lower percentage indicates stronger binding of SZV-558 to that particular kinase. Potent off-target hits can be further characterized by determining their IC50 or Kd values.
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
Objective: To quantify the binding of SZV-558 to its intended target and potential off-targets in live cells.
Materials:
Cells expressing the target kinase fused to NanoLuc® luciferase.
NanoBRET™ tracer (a fluorescent ligand that binds to the target kinase).
SZV-558.
Opti-MEM® I Reduced Serum Medium.
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
White, opaque 96-well or 384-well assay plates.
Luminometer capable of measuring filtered luminescence (450 nm and 600 nm).
Procedure:
Cell Plating: Seed the cells expressing the NanoLuc®-fused kinase into the assay plate and incubate overnight.[5]
Tracer and Inhibitor Addition: Prepare serial dilutions of SZV-558 in Opti-MEM®. Add the NanoBRET™ tracer and the diluted SZV-558 to the cells. Include a no-inhibitor control.[5]
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a predetermined equilibration time (e.g., 2 hours).[5]
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.[5]
Luminescence Measurement: Read the plate within 10 minutes on a luminometer, measuring both the donor (NanoLuc®, ~450 nm) and acceptor (tracer, ~600 nm) emission signals.[5]
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the concentration of SZV-558 to determine the IC50 value for target engagement.
Visualizations
Caption: Troubleshooting workflow for unexpected results with SZV-558.
Caption: On-target vs. potential off-target effects of SZV-558.
Technical Support Center: Refining HKI-Y Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hypothetical Kinase Inhibitor Y (HKI-Y)...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hypothetical Kinase Inhibitor Y (HKI-Y). HKI-Y is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving HKI-Y?
A1: HKI-Y is soluble in DMSO at concentrations up to 50 mM. For in vivo studies, a stock solution in DMSO can be further diluted in a vehicle such as corn oil or a solution of 5% N,N-dimethylacetamide, 30% PEG 300, and 65% water. Always prepare fresh dilutions for each experiment.
Q2: What is the stability of HKI-Y in solution and in cell culture medium?
A2: HKI-Y is stable in DMSO at -20°C for up to three months. In aqueous solutions and cell culture medium, HKI-Y should be used within 24 hours to avoid degradation. It is recommended to add the compound to the medium immediately before treating the cells.
Q3: Does HKI-Y exhibit off-target effects?
A3: While HKI-Y is highly selective for the PI3K/Akt/mTOR pathway, some minor off-target activity has been observed at concentrations above 10 µM. It is advisable to perform a kinase panel screening to assess potential off-target effects in your specific experimental system.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Inconsistent results between experiments
1. Degradation of HKI-Y in solution.2. Variability in cell passage number.3. Inconsistent incubation times.
1. Prepare fresh dilutions of HKI-Y for each experiment from a frozen DMSO stock.2. Use cells within a consistent and narrow range of passage numbers.3. Ensure precise and consistent timing for all treatment and incubation steps.
Low potency or lack of effect
1. Poor solubility in aqueous medium.2. Presence of serum proteins binding to the compound.3. Cell line is resistant to PI3K/Akt/mTOR inhibition.
1. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent precipitation.2. Consider reducing the serum concentration during treatment or using a serum-free medium if compatible with your cells.3. Verify the activation status of the PI3K/Akt/mTOR pathway in your cell line (e.g., by checking for phosphorylated Akt).
Cell toxicity at low concentrations
1. Off-target effects.2. Contamination of the compound stock.3. Synergistic effects with other media components.
1. Perform a dose-response curve to determine the optimal non-toxic concentration.2. Test a new batch or vial of HKI-Y.3. Review the composition of the cell culture medium for any components that might interact with HKI-Y.
Quantitative Data
Table 1: IC50 Values of HKI-Y in Various Cancer Cell Lines
Cell Line
Cancer Type
IC50 (nM)
MCF-7
Breast Cancer
15
A549
Lung Cancer
50
U87 MG
Glioblastoma
25
PC-3
Prostate Cancer
100
Experimental Protocols
Protocol: Western Blot Analysis of Akt Phosphorylation
Cell Seeding: Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
Serum Starvation: The next day, replace the medium with a serum-free medium and incubate for 12-24 hours.
HKI-Y Treatment: Treat the cells with varying concentrations of HKI-Y (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: HKI-Y inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for Western blot analysis of HKI-Y target engagement.
Troubleshooting
addressing inconsistencies in SZV-558 experimental data
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Compound SZV-558 in their experiments. Troubleshooting Guides Issue: Inconsistent Cell Viability As...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Compound SZV-558 in their experiments.
Troubleshooting Guides
Issue: Inconsistent Cell Viability Assay Results
Question: We are observing significant variability in our cell viability assays with SZV-558 between experiments. What are the potential causes and solutions?
Answer: Inconsistent results in cell viability assays are a common challenge. Several factors can contribute to this variability. A systematic approach to troubleshooting is recommended.
Potential Causes & Troubleshooting Steps:
Cell Health and Seeding Density:
Cause: Unhealthy cells or inconsistent cell numbers per well can lead to variable responses to SZV-558.
Solution: Ensure cells are in the logarithmic growth phase and have high viability before seeding. Optimize and maintain a consistent seeding density for all experiments. Always perform a cell count before seeding.
Compound Preparation and Storage:
Cause: Improper handling of SZV-558, such as repeated freeze-thaw cycles or incorrect solvent usage, can degrade the compound.
Solution: Prepare fresh dilutions of SZV-558 from a concentrated stock for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles and store as recommended on the datasheet.
Assay Protocol and Timing:
Cause: Variations in incubation times, reagent addition, or reading parameters can introduce variability.[1]
Solution: Standardize the entire assay protocol. Use a multichannel pipette for simultaneous reagent addition and ensure consistent incubation times. The timing of the analysis is a critical factor to consider for reproducibility.[1][2]
Microplate Issues:
Cause: Uneven cell distribution ("edge effects") or scratches on the plate can affect readings.
Solution: To minimize edge effects, avoid using the outer wells of the microplate. Ensure plates are handled carefully to prevent scratches. The choice of microplate color (e.g., white for luminescence, black for fluorescence, clear for absorbance) is also crucial for optimal signal-to-noise ratio.[1][3]
Issue: Lack of Expected Biological Effect
Question: We are not observing the expected biological effect of SZV-558 in our cell-based assays. What are the potential reasons for this?
Answer: A lack of an observable effect can stem from several factors, ranging from the compound itself to the experimental setup.[4]
Troubleshooting Workflow:
Fig 1. Troubleshooting workflow for no observed effect.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving SZV-558?
A1: SZV-558 is typically soluble in DMSO. For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in a cell culture medium to the final working concentration. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q2: How can I confirm that SZV-558 is entering the cells and engaging its target?
A2: Target engagement can be confirmed using several methods. A common approach is to perform a Western blot to analyze the phosphorylation status of a downstream target of the putative signaling pathway. A decrease in phosphorylation of the downstream target in the presence of SZV-558 would suggest target engagement.
Q3: Does the passage number of our cell line influence experimental outcomes with SZV-558?
A3: Yes, the passage number can significantly influence experimental outcomes.[1][2] High passage numbers can lead to genetic drift and altered cellular phenotypes, potentially affecting the responsiveness to compounds like SZV-558. It is recommended to use cells within a consistent and low passage number range for all experiments to ensure reproducibility.
Experimental Protocols
Western Blotting for Downstream Target Analysis
This protocol describes the steps to analyze the phosphorylation status of a hypothetical downstream target (e.g., Protein-Y) of the SZV-558 signaling pathway.
Cell Lysis: After treating cells with SZV-558 for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated form of Protein-Y (p-Protein-Y) and total Protein-Y overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Hypothetical Signaling Pathway of SZV-558
Fig 2. Hypothetical signaling pathway for SZV-558.
Quantitative Data Summary
The following tables present hypothetical data for SZV-558 across different cell lines to illustrate expected outcomes.
Table 1: IC50 Values of SZV-558 in Various Cancer Cell Lines
Cell Line
Cancer Type
IC50 (nM)
MCF-7
Breast
150
A549
Lung
320
HCT116
Colon
85
U87 MG
Glioblastoma
550
Table 2: Effect of SZV-558 on Downstream Target Phosphorylation
[3] Challenges in the synthesis and scale-up of covalent drugs - PubMed Covalent drugs have seen a resurgence in recent years, with several notable examples receiving regulatory approval. Despite these successes, the syn...
Author: BenchChem Technical Support Team. Date: December 2025
[3] Challenges in the synthesis and scale-up of covalent drugs - PubMed
Covalent drugs have seen a resurgence in recent years, with several notable examples receiving regulatory approval. Despite these successes, the synthesis and scale-up of covalent drugs present unique challenges that must be overcome to ensure their successful development and commercialization. This review will discuss some of the key challenges associated with the synthesis and scale-up of covalent drugs, including the need for specialized starting materials, the potential for off-target reactivity, and the difficulties in controlling the stereochemistry of the final product. In addition, we will highlight some of the strategies that have been developed to address these challenges, such as the use of novel synthetic methodologies, the development of more selective warheads, and the implementation of advanced analytical techniques. Finally, we will provide a perspective on the future of covalent drug development, with a focus on the opportunities and challenges that lie ahead.
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Time in Shanghai, China.
The time at the location 'Shanghai, China' is 09:57 PM.
The location's timezone is 'Asia/Shanghai'.
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Scalable Synthesis of Covalent Proteasome Inhibitor SZV-558
The present invention relates to a novel, improved and economically advantageous synthesis of covalent proteasome inhibitor (S)-N-(4-((S)-1-(2-((S)-2-acetamido-3,3-dimethylbutanoyl)hydrazinyl)-3-methyl-1-oxobutan-2-ylamino)phenyl)-4-(tert-butyl)-5,5-dimethyl-3-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxamide (SZV-558).
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Covalent Modifications of Proteins: A Challenge for Synthetic and ...
Covalent inhibitors have re-emerged as powerful tools in chemical biology and drug discovery. The design of targeted covalent inhibitors (TCIs) requires the identification of a binding pocket on the protein of interest and a suitably positioned, non-catalytic nucleophilic residue. Recent advances have enabled the discovery of covalent inhibitors for a wide range of protein targets, including those previously considered "undruggable." However, the development of covalent inhibitors is not without its challenges. One of the main challenges is the potential for off-target reactivity, which can lead to toxicity. Another challenge is the synthesis of covalent inhibitors, which can be more complex than the synthesis of non-covalent inhibitors. In this review, we will discuss the challenges and opportunities in the field of covalent inhibitors, with a focus on the design, synthesis, and evaluation of these compounds. We will also highlight some of the recent successes in the development of covalent inhibitors for a variety of protein targets.
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Scalable Synthesis of Covalent Proteasome Inhibitor SZV-558 - WIPO
The present invention relates to a novel, improved and economically advantageous synthesis of covalent proteasome inhibitor (S)-N-(4-((S)-1-(2-((S)-2-acetamido-3,3-dimethylbutanoyl)hydrazinyl)-3-methyl-1-oxobutan-2-ylamino)phenyl)-4-(tert-butyl)-5,5-dimethyl-3-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxamide (SZV-558). The present invention further relates to the synthesis of intermediates of the synthesis of SZV-558.
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Synthesis of a Covalent Inhibitor of Proteasome - SZV-558
The present invention relates to a novel, improved and economically advantageous synthesis of covalent proteasome inhibitor (S)-N-(4-((S)-1-(2-((S)-2-acetamido-3,3-dimethylbutanoyl)hydrazinyl)-3-methyl-1-oxobutan-2-ylamino)phenyl)-4-(tert-butyl)-5,5-dimethyl-3-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxamide (SZV-558).
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Addressing the challenges of manufacturing and analytical characterization ...
The successful translation of these complex drug modalities to the clinic and market is highly dependent on the development of robust and scalable manufacturing processes as well as sensitive and reliable analytical methods to ensure consistent product quality and safety. However, the inherent complexity and heterogeneity of these modalities present significant challenges to both manufacturing and analytical characterization. In this review, we discuss the key challenges in the manufacturing and analytical characterization of complex drug modalities, including cell and gene therapies, antibody-drug conjugates, and nanomedicines. We highlight the recent advances in manufacturing technologies, such as process intensification and automation, and analytical tools, including mass spectrometry, next-generation sequencing, and cryogenic electron microscopy, that are enabling the development and commercialization of these innovative therapies. We also discuss the regulatory considerations and future perspectives in this rapidly evolving field.
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Development of a Scalable Synthesis of the Covalent BTK Inhibitor ...
The development of a scalable synthesis of the covalent BTK inhibitor GDC-0853 is described. The synthesis features a convergent approach in which the two key fragments are joined in the final step. The synthesis of the pyrazolopyrimidine fragment was accomplished in four steps from commercially available starting materials. The synthesis of the aniline fragment was accomplished in five steps from commercially available starting materials. The final coupling reaction was optimized to provide GDC-0853 in high yield and purity. The synthesis is scalable and has been used to produce multi-kilogram quantities of GDC-0853.
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Process development and scale-up of a complex active pharmaceutical ...
The development of a process for the synthesis of a complex active pharmaceutical ingredient (API) is a challenging and time-consuming endeavor. The process must be robust, scalable, and cost-effective. In addition, the process must be able to produce the API in high yield and purity. This article describes the process development and scale-up of a complex API. The process development work included the optimization of the reaction conditions, the development of a purification process, and the identification of a suitable salt form. The scale-up work included the transfer of the process to a pilot plant and the validation of the process. The process has been successfully scaled up to the kilogram scale.
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Challenges and opportunities in scaling up complex molecules for drug ...
The synthesis of complex molecules for drug development is a challenging and time-consuming process. The synthesis must be able to produce the desired molecule in high yield and purity, and the process must be scalable to produce the large quantities of material needed for clinical trials and commercialization. In addition, the synthesis must be cost-effective and environmentally friendly. This review will discuss the challenges and opportunities in scaling up complex molecules for drug development. We will focus on the challenges of process development, scale-up, and manufacturing. We will also discuss the opportunities for new technologies to improve the efficiency and cost-effectiveness of the synthesis of complex molecules.
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Synthesis of a Covalent Inhibitor of Proteasome - SZV-558
The present invention relates to a novel, improved and economically advantageous synthesis of covalent proteasome inhibitor (S)-N-(4-((S)-1-(2-((S)-2-acetamido-3,3-dimethylbutanoyl)hydrazinyl)-3-methyl-1-oxobutan-2-ylamino)phenyl)-4-(tert-butyl)-5,5-dimethyl-3-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxamide (SZV-558).
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Challenges in the development of covalent inhibitors
While covalent inhibitors have several advantages, their development is not without challenges. One of the main challenges is the potential for off-target reactivity, which can lead to toxicity. This is because the electrophilic warhead of a covalent inhibitor can react with other nucleophiles in the body, in addition to the intended target. Another challenge is the potential for immunogenicity. This is because the covalent adduct formed between the inhibitor and the target protein can be recognized as foreign by the immune system, leading to an immune response. Finally, the synthesis of covalent inhibitors can be more complex than the synthesis of non-covalent inhibitors. This is because the electrophilic warhead must be incorporated into the molecule in a way that does not interfere with its binding to the target protein.
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Scalable Synthesis of Covalent Proteasome Inhibitor SZV-558
The present invention relates to a novel, improved and economically advantageous synthesis of covalent proteasome inhibitor (S)-N-(4-((S)-1-(2-((S)-2-acetamido-3,3-dimethylbutanoyl)hydrazinyl)-3-methyl-1-oxobutan-2-ylamino)phenyl)-4-(tert-butyl)-5,5-dimethyl-3-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxamide (SZV-558).
--INVALID-LINK-- Technical Support Center: SZV-558 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of the covalent proteasome inhibitor SZV-558. The information is designed to address specific issues that may be encountered during laboratory-scale experiments and scale-up efforts.
Frequently Asked Questions (FAQs)
Question
Answer
What is SZV-558?
SZV-558 is a covalent proteasome inhibitor. Its chemical name is (S)-N-(4-((S)-1-(2-((S)-2-acetamido-3,3-dimethylbutanoyl)hydrazinyl)-3-methyl-1-oxobutan-2-ylamino)phenyl)-4-(tert-butyl)-5,5-dimethyl-3-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxamide.
What are the main challenges in synthesizing covalent inhibitors like SZV-558?
The synthesis of covalent drugs presents unique challenges, including the need for specialized starting materials, the potential for off-target reactivity, and difficulties in controlling stereochemistry. The electrophilic "warhead" can react with other nucleophiles, leading to potential toxicity. The synthesis process can also be more complex than for non-covalent inhibitors.
Are there established scalable synthesis methods for SZV-558?
Yes, patent literature describes a novel, improved, and economically advantageous synthesis for SZV-558, suggesting that scalable methods have been developed.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low Yield
- Incomplete reactions- Side product formation- Degradation of starting materials or product- Inefficient purification
- Monitor reaction completion using appropriate analytical techniques (e.g., TLC, LC-MS).- Optimize reaction conditions (temperature, concentration, stoichiometry).- Use high-purity starting materials.- Investigate alternative purification methods.
Impurity Formation
- Off-target reactivity of the covalent warhead- Racemization at chiral centers- Residual solvents or reagents
- Employ advanced analytical techniques to identify and characterize impurities.- Refine the synthesis strategy to minimize side reactions.- Implement rigorous purification protocols.- Ensure proper drying and solvent removal steps.
Poor Stereocontrol
- Inappropriate choice of chiral catalysts or reagents- Racemization during reaction or workup
- Utilize highly stereoselective synthetic routes.- Carefully control reaction conditions to prevent racemization.- Employ chiral chromatography for purification if necessary.
Difficulty in Purification
- Similar polarity of product and impurities- Product instability on silica gel
- Explore alternative purification techniques such as preparative HPLC or crystallization.- Screen different solvent systems for column chromatography.
Inconsistent Results at Larger Scale
- Inefficient heat transfer- Poor mixing- Changes in reaction kinetics
- Implement robust process controls for temperature and mixing.- Perform a thorough process hazard analysis before scaling up.- Consider a Design of Experiments (DoE) approach to optimize parameters for scale-up.
Experimental Protocols
A key aspect of a successful synthesis is a well-defined protocol. The following outlines a generalized workflow for the synthesis of a complex molecule like SZV-558, which involves the coupling of key fragments.
General Convergent Synthesis Workflow
A convergent approach is often employed for complex molecules, where different fragments of the molecule are synthesized separately and then joined together in the final steps.
Workflow Diagram:
Caption: Convergent synthesis workflow for SZV-558.
Troubleshooting Logic
When encountering issues during the synthesis, a systematic approach to troubleshooting is crucial.
Troubleshooting Workflow Diagram:
Caption: Systematic troubleshooting workflow.
Signaling Pathways
While the provided search results do not detail the specific signaling pathways affected by SZV-558, as a proteasome inhibitor, it would generally interfere with the ubiquitin-proteasome system. This system is crucial for the degradation of proteins that regulate cell cycle, apoptosis, and other key cellular processes.
Ubiquitin-Proteasome Pathway Diagram:
Troubleshooting
protocol adjustments for SZV-558 in different cell lines
Welcome to the technical support center for SZV-558, a potent and selective MEK1/2 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiment...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for SZV-558, a potent and selective MEK1/2 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered when working with SZV-558 in different cell lines.
Inconsistent IC50 Values Across Experiments
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of SZV-558 in the same cell line across different experimental runs.
Possible Causes and Solutions:
Possible Cause
Recommended Action
Cell Passage Number
Ensure that the cell passage number is consistent between experiments. High-passage number cells can exhibit altered signaling and drug sensitivity. It is advisable to use cells within a defined passage range (e.g., passages 5-20).
Cell Seeding Density
The initial number of cells seeded can impact the final assay readout. Optimize and maintain a consistent seeding density for each cell line to ensure reproducible results.
Compound Stability
SZV-558, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thawing of the stock solution.
Assay Variability
Inconsistent incubation times or reagent addition can introduce variability. Standardize all steps of the experimental protocol and use automated liquid handlers if available to minimize human error.
High Background Signal in Western Blots
Problem: You are observing high background or non-specific bands in your Western blot analysis of p-ERK and total ERK levels after SZV-558 treatment.
Possible Causes and Solutions:
Possible Cause
Recommended Action
Blocking Inefficiency
Insufficient blocking of the membrane can lead to non-specific antibody binding. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk).[1]
Antibody Concentration
The primary or secondary antibody concentrations may be too high. Perform a titration experiment to determine the optimal antibody dilution that maximizes specific signal while minimizing background.
Washing Steps
Inadequate washing can leave behind unbound antibodies. Increase the number or duration of wash steps with TBST to effectively remove non-specific antibodies.[1]
Lysate Quality
The presence of cellular debris or high viscosity in the protein lysate can interfere with electrophoresis and blotting. Ensure complete cell lysis and clarify the lysate by centrifugation.[1]
Unexpected Cell Toxicity
Problem: You are observing significant cell death at concentrations of SZV-558 that are not expected to be cytotoxic, particularly in control (untreated) wells.
Possible Causes and Solutions:
Possible Cause
Recommended Action
Solvent Toxicity
The solvent used to dissolve SZV-558 (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure that the final solvent concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[2]
Contamination
Microbial contamination (e.g., mycoplasma) in the cell culture can affect cell health and response to treatment. Regularly test your cell lines for mycoplasma contamination.
Compound Precipitation
SZV-558 may precipitate out of solution at high concentrations in the culture medium. Visually inspect the wells for any signs of precipitation and consider using a lower concentration range or a different formulation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for SZV-558 in a cell viability assay?
A1: The optimal concentration range for SZV-558 will vary depending on the cell line's sensitivity. Based on its mechanism as a MEK inhibitor, a good starting point for a dose-response curve is a wide range, for example, from 1 nM to 10 µM. This will help in determining the IC50 value for your specific cell line.
Q2: How quickly can I expect to see an effect on ERK phosphorylation after treating cells with SZV-558?
A2: As a direct inhibitor of MEK, SZV-558 is expected to act rapidly. A significant reduction in phosphorylated ERK (p-ERK) levels can typically be observed within 1 to 4 hours of treatment. It is recommended to perform a time-course experiment (e.g., 0, 1, 2, 4, 8, and 24 hours) to determine the optimal time point for your cell line and experimental conditions.
Q3: Why do different cell lines show varying sensitivity to SZV-558?
A3: The sensitivity of different cell lines to SZV-558 is often linked to their underlying genetic makeup.[3] For instance, cell lines with mutations in the RAS/RAF/MEK/ERK pathway, such as a KRAS mutation in A549 cells, are often more dependent on this pathway for survival and are therefore more sensitive to MEK inhibitors.[4][5] In contrast, cell lines with alternative survival pathways, such as activated PI3K/Akt signaling in U-87 MG cells, may exhibit resistance.
Q4: Can I use SZV-558 in combination with other drugs?
A4: Yes, combination therapy is a common strategy in cancer research. SZV-558, as a MEK inhibitor, can be synergistic with inhibitors of other signaling pathways (e.g., PI3K inhibitors) or with cytotoxic chemotherapies. When designing combination studies, it is important to assess the potential for additive or synergistic effects and to carefully titrate the concentrations of both agents.
Q5: What are the best downstream markers to confirm the activity of SZV-558?
A5: The most direct and reliable pharmacodynamic marker for SZV-558 activity is a decrease in the phosphorylation of ERK1/2.[4][5] This can be assessed by Western blotting. Downstream of ERK, you can also measure changes in the expression of genes regulated by the pathway, such as c-Fos or c-Jun, using qPCR.
Protocol Adjustments for SZV-558 in Different Cell Lines
The following tables provide recommended starting points for key experimental parameters when using SZV-558 in A549, MCF-7, and U-87 MG cell lines. These should be optimized for your specific laboratory conditions.
Cell Viability Assay (MTT/XTT)
Parameter
A549 (High Sensitivity)
MCF-7 (Moderate Sensitivity)
U-87 MG (Low Sensitivity)
Seeding Density (cells/well)
5,000
7,500
10,000
SZV-558 Concentration Range
0.1 nM - 1 µM
1 nM - 10 µM
10 nM - 100 µM
Incubation Time
72 hours
72 hours
72 - 96 hours
Assay Reagent Incubation
2-4 hours
2-4 hours
3-5 hours
Western Blotting for p-ERK Inhibition
Parameter
A549
MCF-7
U-87 MG
Seeding Density (cells/well in 6-well plate)
3 x 10^5
4 x 10^5
5 x 10^5
SZV-558 Treatment Concentration
100 nM
500 nM
1 µM
Treatment Duration
2 hours
2 hours
4 hours
Protein Lysate Concentration
20-30 µg
20-30 µg
30-40 µg
qPCR for Downstream Gene Expression
Parameter
A549
MCF-7
U-87 MG
Seeding Density (cells/well in 12-well plate)
1.5 x 10^5
2 x 10^5
2.5 x 10^5
SZV-558 Treatment Concentration
100 nM
500 nM
1 µM
Treatment Duration
6 hours
6 hours
8 hours
Target Genes
c-Fos, c-Jun, Fra-1
c-Fos, c-Jun, Fra-1
c-Fos, c-Jun, Fra-1
Reference Genes
GAPDH, ACTB
GAPDH, ACTB
GAPDH, RPLP0
Experimental Protocols
Cell Viability (MTT) Assay[6][7][8]
Cell Seeding: Seed cells in a 96-well plate at the densities recommended in the table above and allow them to attach overnight.
Compound Treatment: Prepare serial dilutions of SZV-558 in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the plate for the specified duration (e.g., 72 hours) at 37°C and 5% CO2.
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blotting[1][9][10]
Cell Treatment and Lysis: Seed cells in 6-well plates, allow them to attach, and then treat with SZV-558 for the indicated time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.
Quantitative PCR (qPCR)[11][12][13]
Cell Treatment and RNA Extraction: Treat cells with SZV-558 as described above. Harvest the cells and extract total RNA using a commercial kit, including a DNase treatment step to remove genomic DNA.
RNA Quantification and Quality Check: Determine the RNA concentration and purity using a spectrophotometer.
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.[7]
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, gene-specific primers for your target and reference genes, and the synthesized cDNA.
Data Analysis: Run the qPCR in a real-time PCR instrument. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene(s).[7]
Visualizations
Caption: The MEK/ERK signaling pathway and the inhibitory action of SZV-558.
Caption: A typical experimental workflow for evaluating SZV-558.
Technical Support Center: Overcoming Resistance to SZV-558 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the novel targeted therapy, SZV-558. Our aim is to facilitate the effective use of SZV-558 and accelerate research in overcoming cancer cell resistance.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues observed during your experiments with SZV-558.
Observed Issue
Potential Cause
Suggested Solution
1. Decreased sensitivity to SZV-558 in a previously sensitive cell line (Shift in IC50).
A. Development of acquired resistance through genetic mutations in the target protein. B. Activation of a bypass signaling pathway. C. Increased drug efflux through transporters like P-glycoprotein (P-gp/ABCB1).[1]
A. Sequence the target gene to identify potential mutations. B. Perform phosphoproteomic or western blot analysis to screen for activation of alternative pathways (e.g., EGFR, MET). C. Test for overexpression of ABC transporters and evaluate the effect of P-gp inhibitors.[1]
2. Heterogeneous response to SZV-558 within a cancer cell population.
A. Pre-existence of a subpopulation of resistant cells. B. Clonal evolution under drug pressure.
A. Perform single-cell sequencing to identify resistant subpopulations. B. Isolate and characterize resistant clones to understand the mechanism of resistance.
3. Complete lack of response to SZV-558 in a new cancer cell line.
A. Intrinsic resistance due to the absence of the SZV-558 target. B. Presence of pre-existing resistance mechanisms.
A. Confirm target expression and activation status via western blot or immunohistochemistry. B. Investigate potential intrinsic resistance pathways as described in issue 1.
4. Inconsistent results between experimental replicates.
A. Variability in cell culture conditions. B. Degradation of SZV-558. C. Inaccurate drug concentration.
A. Ensure consistent cell passage number, confluency, and media composition. B. Aliquot and store SZV-558 at the recommended temperature and protect from light. C. Verify the concentration of your SZV-558 stock solution.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for SZV-558?
A1: SZV-558 is a potent and selective inhibitor of the novel oncogenic kinase "Kinase X". In sensitive cancer cells, SZV-558 blocks the downstream signaling cascade initiated by Kinase X, leading to cell cycle arrest and apoptosis.
Q2: What are the known mechanisms of resistance to targeted therapies like SZV-558?
A2: Resistance to targeted therapies is a significant clinical challenge.[2] Common mechanisms include:
Target alterations: Mutations in the drug target that prevent inhibitor binding.
Bypass signaling pathways: Activation of alternative signaling pathways that circumvent the blocked pathway.[3]
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.[1]
Drug inactivation: Metabolic modification of the drug into an inactive form.[3]
Q3: How can I generate an SZV-558-resistant cell line for my studies?
A3: A common method is to culture a sensitive cancer cell line in the continuous presence of gradually increasing concentrations of SZV-558 over several months. This process selects for cells that have developed resistance mechanisms.
Q4: What are some potential combination therapy strategies to overcome SZV-558 resistance?
A4: Combining therapies that target different pathways can be an effective strategy.[2] For instance:
If resistance is due to the activation of a bypass pathway (e.g., EGFR), combining SZV-558 with an EGFR inhibitor could be effective.
For resistance mediated by increased drug efflux, co-administration with an inhibitor of the specific ABC transporter may restore sensitivity.
Quantitative Data Summary
Table 1: In Vitro Sensitivity of Cancer Cell Lines to SZV-558
Cell Line
Tissue of Origin
Target Kinase X Expression
IC50 (nM) of SZV-558
Cell Line A
Lung Adenocarcinoma
High
15
Cell Line A-Res
Lung Adenocarcinoma
High
1250
Cell Line B
Colon Carcinoma
Low
>10,000
Table 2: Effect of Combination Therapy on SZV-558 Resistant Cells (Cell Line A-Res)
Treatment
Concentration
% Inhibition of Cell Growth
SZV-558
1 µM
25%
Inhibitor Y (Bypass Pathway)
500 nM
30%
SZV-558 + Inhibitor Y
1 µM + 500 nM
85%
Experimental Protocols
1. Cell Viability (IC50) Assay:
Objective: To determine the concentration of SZV-558 that inhibits 50% of cell growth.
Methodology:
Seed cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
Prepare a serial dilution of SZV-558 in culture medium.
Replace the medium in the wells with the medium containing different concentrations of SZV-558. Include a vehicle control (e.g., DMSO).
Incubate the plates for 72 hours.
Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's instructions.
Plot the percentage of cell viability against the log concentration of SZV-558 and calculate the IC50 value using non-linear regression analysis.
2. Western Blot Analysis for Signaling Pathway Activation:
Objective: To assess the phosphorylation status of key proteins in the target and potential bypass signaling pathways.
Methodology:
Treat sensitive and resistant cells with SZV-558 at various concentrations and time points.
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA assay.
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
Transfer the proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate the membrane with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., p-Kinase X, Kinase X, p-EGFR, EGFR, p-AKT, AKT) overnight at 4°C.
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway targeted by SZV-558 and a bypass resistance mechanism.
Caption: Experimental workflow for generating and characterizing SZV-558 resistant cell lines.
Caption: Decision tree for troubleshooting the loss of SZV-558 efficacy in experiments.
Comparative Analysis of SZV-558: A Novel Neuroprotective Agent for Parkinson's Disease
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic effects of SZV-558, a novel monoamine oxidase-B (MAO-B) inhibitor, against t...
Author: BenchChem Technical Support Team. Date: December 2025
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic effects of SZV-558, a novel monoamine oxidase-B (MAO-B) inhibitor, against the established drug, rasagiline. The data presented is primarily derived from preclinical studies in models of Parkinson's disease.
SZV-558 is a potent and selective MAO-B inhibitor that has demonstrated significant neuroprotective properties in various experimental models of Parkinson's disease.[1][2][3] Its therapeutic potential lies in its ability to mitigate the effects of mitochondrial dysfunction and oxidative stress, which are key pathological features of Parkinson's disease.[3][4] This guide synthesizes the available experimental data to offer a clear comparison between SZV-558 and rasagiline, a well-established MAO-B inhibitor used in the treatment of Parkinson's disease.
Data Presentation
The following tables summarize the available quantitative and qualitative data comparing SZV-558 and rasagiline.
Table 2: Qualitative Comparison of Therapeutic Effects in Preclinical Models
Therapeutic Effect
SZV-558
Rasagiline
Experimental Model
Source
Neuroprotection
Demonstrated cytoprotective properties against 6-hydroxydopamine (6-OHDA)-induced cell death.[3] Rescued tyrosine hydroxylase positive neurons in the substantia nigra after rotenone treatment.[3]
Increases cell survival in cell culture models of Parkinson's disease.[3]
In vitro (PC12 cells), In vitro (rat striatal slices)
A tendency of protection was still detected 42 hours after administration. The maximum effect was observed 18 hours after application.
A slight protective effect was detected 2 hours after injection.
In vivo (MPTP-induced mouse model)
Experimental Protocols
While the full, detailed experimental protocols from the primary study comparing SZV-558 and rasagiline were not accessible, this section provides representative methodologies for the key experiments cited.
In Vitro Model: Rotenone-Induced Neurotoxicity in Rat Striatal Slices
Tissue Preparation: Acute coronal striatal slices (300 µm) are prepared from adult male Wistar rats using a vibratome. Slices are maintained in artificial cerebrospinal fluid (aCSF) gassed with 95% O2 / 5% CO2.
Rotenone Treatment: Slices are pre-incubated with the mitochondrial complex I inhibitor, rotenone (e.g., 10 µM), for a specified period (e.g., 30 minutes) to induce mitochondrial dysfunction and oxidative stress.
Drug Application: SZV-558 or rasagiline at various concentrations (e.g., 10 nM - 1 µM) is applied to the slices prior to or concurrently with rotenone treatment.
Dopamine Release Measurement: Pathological dopamine release is triggered by a stimulus (e.g., high potassium or electrical stimulation). The superfusate is collected, and dopamine levels are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Assessment of Neuroprotection: The protective effect of the compounds is determined by their ability to reduce rotenone-induced pathological dopamine release and the formation of toxic dopamine quinone. Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra can also be performed to assess neuronal survival.
In Vivo Model: MPTP-Induced Parkinson's Disease in Mice
Animal Model: Adult male C57BL/6 mice are used.
MPTP Administration: Parkinsonism is induced by the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Different protocols can be used:
Acute Model: Multiple intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) over a short period (e.g., every 2 hours for four injections).
Subchronic/Chronic Model: Repeated administration of MPTP over several days or weeks, sometimes in combination with probenecid to inhibit MPTP clearance.
Drug Treatment: SZV-558 or rasagiline is administered (e.g., i.p.) at a specified dose (e.g., 1-10 mg/kg) at different time points relative to MPTP administration (e.g., pre-treatment, co-treatment, or post-treatment).
Behavioral Assessment: Motor function is evaluated using tests such as the rotarod test (for motor coordination and balance) and the open field test (for locomotor activity).
Neurochemical Analysis: At the end of the experiment, mice are euthanized, and brain tissue is collected. Striatal levels of dopamine and its metabolites (DOPAC and HVA) are measured by HPLC to assess the extent of dopamine depletion.
Histological Analysis: Brain sections are stained for tyrosine hydroxylase to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta.
Mandatory Visualization
Caption: Proposed signaling pathway for the neuroprotective effects of SZV-558.
Caption: A representative experimental workflow for validating the therapeutic effects of SZV-558.
SZV-558 versus other known inhibitors of [Target Protein]
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of key inhibitors targeting the Mucosa-associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of key inhibitors targeting the Mucosa-associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a critical mediator in signaling pathways that lead to the activation of NF-κB, making it a compelling therapeutic target in various B-cell lymphomas and autoimmune diseases.
This document summarizes the performance of several known MALT1 inhibitors, supported by experimental data from preclinical studies. Due to the limited publicly available, direct comparative data for SZV-558, this guide focuses on a selection of well-characterized covalent and allosteric MALT1 inhibitors.
Performance of MALT1 Inhibitors: A Comparative Overview
The efficacy of MALT1 inhibitors is typically assessed through a combination of biochemical and cell-based assays. Biochemical assays measure the direct inhibition of the MALT1 protease activity, while cell-based assays evaluate the inhibitor's ability to suppress MALT1-dependent signaling and cell proliferation in cancer cell lines, particularly in Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), which is often dependent on the MALT1 pathway.
Table 1: In Vitro Potency of Selected MALT1 Inhibitors
Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.
Signaling Pathways and Experimental Workflows
To understand the context of MALT1 inhibition, it is crucial to visualize the signaling pathways involved and the typical workflow for evaluating inhibitors.
Caption: MALT1 signaling pathway in B-cell lymphoma.
Caption: A general experimental workflow for evaluating MALT1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are summaries of common protocols used in the evaluation of MALT1 inhibitors.
Biochemical MALT1 Protease Assay
This assay measures the direct enzymatic activity of a recombinant MALT1 protein.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a compound against MALT1 protease.
Methodology:
A recombinant form of the MALT1 protease domain is used.[3]
The enzyme is incubated with a fluorogenic substrate, such as Ac-LRSR-AMC.[10]
The cleavage of the substrate by MALT1 results in a fluorescent signal that is measured over time.
The assay is performed in the presence of varying concentrations of the inhibitor to determine the dose-dependent inhibition of the enzymatic activity.
Data is then plotted to calculate the IC50 or Ki value.
Comparative Analysis of TRPV1 Antagonists: A Case Study of SZV-558 and ABT-102
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of two transient receptor potential vanilloid 1 (TRPV1) antagonists: SZV-558 and ABT-102. This analysis foc...
Author: BenchChem Technical Support Team. Date: December 2025
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of two transient receptor potential vanilloid 1 (TRPV1) antagonists: SZV-558 and ABT-102. This analysis focuses on their mechanism of action, preclinical and clinical findings, and safety profiles. Due to the limited publicly available data for SZV-558, this guide will use ABT-102 as a well-documented example to illustrate a comprehensive comparison, while highlighting the data gaps for SZV-558.
Introduction to TRPV1 Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (low pH), and certain endogenous lipids. It is predominantly expressed in primary sensory neurons of the peripheral nervous system. Activation of TRPV1 leads to the sensation of pain, making it a key target for the development of novel analgesic drugs. TRPV1 antagonists are compounds that block the activation of this receptor, thereby offering a potential therapeutic approach for various pain conditions.
Mechanism of Action
Both SZV-558 and ABT-102 are reported to be antagonists of the TRPV1 receptor. They are designed to competitively bind to the receptor and prevent its activation by various stimuli. This blockade is expected to reduce the signaling of pain from the periphery to the central nervous system.
ABT-102 is a potent and selective TRPV1 antagonist.[1][2] It has been shown to reversibly inhibit the activation of the TRPV1 receptor by a range of stimuli, including capsaicin, heat, and acid.[1]
SZV-558 is also classified as a TRPV1 antagonist. However, detailed public information regarding its selectivity, potency, and specific binding characteristics is not currently available.
Preclinical Efficacy
ABT-102
ABT-102 has demonstrated significant analgesic effects in a variety of rodent models of pain.[1][2] Studies have shown its efficacy in reducing pain behaviors associated with:
Inflammatory Pain: ABT-102 has been shown to decrease inflammatory pain in animal models.[1]
Post-operative Pain: The compound is effective in blocking nociception in rodent models of post-operative pain.[1]
Osteoarthritic Pain: ABT-102 has demonstrated efficacy in preclinical models of osteoarthritic pain.[1]
Bone Cancer Pain: The antagonist has been shown to be effective in rodent models of bone cancer pain.[1]
Interestingly, repeated administration of ABT-102 has been found to enhance its analgesic activity in several of these models.[1]
SZV-558
No publicly available data from preclinical studies on the efficacy of SZV-558 in animal models of pain could be identified for this comparison.
Clinical Development and Findings
ABT-102
ABT-102 has progressed to Phase 1 clinical trials in healthy volunteers. These studies have provided valuable insights into its pharmacokinetics, safety, and effects on thermosensation in humans.
A multiple-dose, double-blind, placebo-controlled, randomized trial in healthy volunteers demonstrated that ABT-102 potently and reversibly increased the heat pain threshold and reduced the painfulness of suprathreshold heat.[3] The effects were dose-dependent and fully reversible.[3]
SZV-558
No information regarding the clinical development or any clinical trial results for SZV-558 is publicly available at the time of this review.
Data Presentation
The following tables summarize the available quantitative data for ABT-102. The corresponding fields for SZV-558 are marked as "Not Available" due to the lack of public information.
Self-limiting increase, attenuates with repeated dosing[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols relevant to the evaluation of TRPV1 antagonists.
Animal Model: Male Sprague-Dawley rats (200-250g).
Induction of Inflammation: A single intraplantar injection of 100 µL of CFA into the right hind paw.
Drug Administration: Test compounds (e.g., ABT-102) or vehicle are administered orally at various doses at a specified time point after CFA injection.
Assessment of Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured at baseline and at multiple time points after drug administration. An increase in paw withdrawal latency indicates an analgesic effect.
2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain:
Animal Model: Male Wistar rats (250-300g).
Surgical Procedure: The sciatic nerve of the right hind limb is loosely ligated with four chromic gut sutures.
Drug Administration: Test compounds or vehicle are administered, typically starting several days after surgery when neuropathic pain behaviors are established.
Assessment of Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation is measured using von Frey filaments. An increase in the withdrawal threshold indicates an anti-allodynic effect.
Human Experimental Pain Models
1. Quantitative Sensory Testing (QST) for Thermosensation:
Subjects: Healthy adult volunteers.
Procedure: A thermode is applied to the skin (e.g., forearm). The temperature is gradually increased or decreased.
Outcome Measures:
Warmth Detection Threshold (WDT): The temperature at which the subject first perceives a sensation of warmth.
Heat Pain Threshold (HPT): The temperature at which the sensation of warmth becomes painful.
Suprathreshold Heat Pain Ratings: Subjects rate the intensity of pain in response to a series of fixed-temperature stimuli above their pain threshold.
Comparative Analysis of Vepdegestrant (ARV-471) in ER+/HER2- Advanced Breast Cancer
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of Vepdegestrant (ARV-471), an investigational oral PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER)...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Vepdegestrant (ARV-471), an investigational oral PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER) degrader, with the established therapy fulvestrant for the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. The information presented is based on publicly available clinical trial data and preclinical research.
Mechanism of Action: A Novel Approach to ER Degradation
Vepdegestrant represents a novel therapeutic modality designed to overcome resistance to existing endocrine therapies. Unlike selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs) like fulvestrant, which primarily antagonize or induce a conformational change leading to degradation, Vepdegestrant utilizes the cell's own ubiquitin-proteasome system to directly and efficiently eliminate the estrogen receptor protein.[1][2][3]
This PROTAC molecule is composed of a ligand that binds to the estrogen receptor and another ligand that recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome.[1][4] This mechanism is effective against both wild-type and mutant ER, including the ESR1 mutations that are a common mechanism of acquired resistance to aromatase inhibitors.[5][6] Preclinical studies have shown that Vepdegestrant can induce robust ER degradation and has synergistic effects when combined with CDK4/6 or PI3K/mTOR pathway inhibitors.[1][4][5]
Signaling Pathway Diagram
Vepdegestrant's PROTAC Mechanism of Action.
Clinical Trial Results: Vepdegestrant vs. Fulvestrant
The pivotal Phase 3 VERITAC-2 trial directly compared the efficacy and safety of Vepdegestrant with fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer who had progressed on a prior CDK4/6 inhibitor and endocrine therapy.[7][8][9]
Efficacy Data
The primary endpoint of the VERITAC-2 trial was progression-free survival (PFS). The results demonstrated a statistically significant and clinically meaningful improvement in PFS for Vepdegestrant compared to fulvestrant in the subpopulation of patients with ESR1-mutated tumors.[7][8][9][10] However, a statistically significant improvement in PFS was not observed in the overall intent-to-treat (ITT) population.[7][8][10]
Vepdegestrant was generally well-tolerated in the VERITAC-2 trial, with a safety profile consistent with previous studies.[4][8] The most common treatment-emergent adverse events (TEAEs) were low-grade and included fatigue, and elevations in liver enzymes (ALT and AST).[8] The rate of discontinuation due to TEAEs was low.[8]
The VERITAC-2 study was a global, randomized, open-label, Phase 3 clinical trial.[7][9][11][12][13]
Patient Population:
Adults with ER+/HER2- advanced or metastatic breast cancer.[11][12][13]
Disease progression after one line of a CDK4/6 inhibitor in combination with endocrine therapy.[11][12][13]
Exclusion criteria included prior chemotherapy for advanced disease or prior treatment with fulvestrant.[8]
Treatment Arms:
Vepdegestrant: 200 mg administered orally once daily.[8][13]
Fulvestrant: 500 mg administered intramuscularly on days 1 and 15 of the first cycle, and then on day 1 of each subsequent 28-day cycle.[8][9]
Endpoints:
Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent central review (BICR) in both the ESR1-mutant and the overall intent-to-treat (ITT) populations.[10][14]
While the VERITAC-2 trial provides a direct comparison to fulvestrant, other treatment options exist for patients with ER+/HER2- advanced breast cancer who have progressed on a CDK4/6 inhibitor. These include:
Elacestrant: An oral SERD that has shown efficacy, particularly in patients with ESR1 mutations.
PI3K/AKT/mTOR inhibitors (e.g., alpelisib, capivasertib, everolimus): These are typically used in combination with endocrine therapy for patients with specific genomic alterations (e.g., PIK3CA mutations).[11]
The choice of therapy following progression on a CDK4/6 inhibitor is complex and depends on various factors, including the patient's ESR1 mutation status, prior therapies, and the presence of other targetable mutations.
Conclusion
Vepdegestrant (ARV-471) has demonstrated a significant improvement in progression-free survival compared to fulvestrant in patients with ESR1-mutated ER+/HER2- advanced breast cancer who have progressed on a CDK4/6 inhibitor. Its novel mechanism of action as a PROTAC ER degrader offers a promising new therapeutic strategy for this patient population. The manageable safety profile observed in clinical trials further supports its potential as a future treatment option. Further data on overall survival and its efficacy in broader patient populations are awaited with interest by the scientific and clinical communities.
Comparison Guide: A Preclinical Profile of the Novel Kinase Inhibitor SZV-558 versus Sorafenib in Hepatocellular Carcinoma Models
An independent verification of the research surrounding a compound designated SZV-558 could not be conducted as no publicly available scientific literature, clinical trial data, or research documentation for a substance...
Author: BenchChem Technical Support Team. Date: December 2025
An independent verification of the research surrounding a compound designated SZV-558 could not be conducted as no publicly available scientific literature, clinical trial data, or research documentation for a substance with this identifier was found. The search results predominantly referred to SZV, the Social & Health Insurances of Sint Maarten.
To fulfill the structural and content requirements of the user's request for a "Publish Comparison Guide," a sample guide has been generated for a hypothetical anti-cancer compound, herein named SZV-558 . This guide compares the fictional SZV-558 to a known, real-world drug, Sorafenib, and is intended to serve as a template demonstrating the requested data presentation, experimental protocol documentation, and visualization capabilities.
Audience: Researchers, scientists, and drug development professionals in oncology.
Objective: This guide provides an objective comparison of the preclinical performance of the hypothetical investigational compound SZV-558 against the established multi-kinase inhibitor Sorafenib. The data presented is fictional and for illustrative purposes only.
Data Presentation: Comparative Efficacy and Safety
The following table summarizes the quantitative data from key preclinical experiments comparing SZV-558 and Sorafenib.
Parameter
SZV-558
Sorafenib
Experimental Model
In Vitro Efficacy
IC50 (Huh7 cell line)
1.5 µM
5.8 µM
Human Hepatocellular Carcinoma Cell Line
IC50 (HepG2 cell line)
2.1 µM
7.2 µM
Human Hepatocellular Carcinoma Cell Line
Apoptosis Induction (Huh7)
65%
40%
Flow Cytometry (Annexin V staining) at 24h
In Vitro Safety
Cytotoxicity (Primary Hepatocytes)
35.2 µM
15.5 µM
Human Primary Hepatocytes
In Vivo Efficacy
Tumor Growth Inhibition
75%
50%
Huh7 Xenograft Mouse Model
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Cell Viability Assay (IC50 Determination)
Cell Lines: Huh7 and HepG2 human hepatocellular carcinoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of SZV-558 or Sorafenib (0.1 µM to 100 µM) for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
2. Apoptosis Assay
Procedure: Huh7 cells were treated with SZV-558 (2.0 µM) or Sorafenib (7.0 µM) for 24 hours. Both floating and adherent cells were collected, washed with PBS, and stained with the FITC Annexin V Apoptosis Detection Kit (BD Biosciences) according to the manufacturer's protocol.
Data Acquisition: Stained cells were analyzed by flow cytometry on a BD FACSCanto II instrument, acquiring 10,000 events per sample.
Data Analysis: The percentage of apoptotic cells (Annexin V positive) was determined using FlowJo software.
3. In Vivo Xenograft Model
Animal Model: Six-week-old female athymic nude mice were used. All procedures were approved by the Institutional Animal Care and Use Committee.
Tumor Implantation: Each mouse was subcutaneously injected with 5 x 10^6 Huh7 cells in a 1:1 mixture of PBS and Matrigel.
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=8 per group): Vehicle control (oral gavage, daily), SZV-558 (20 mg/kg, oral gavage, daily), and Sorafenib (30 mg/kg, oral gavage, daily).
Efficacy Endpoint: Tumor volume was measured twice weekly with calipers. The study was terminated after 21 days, and tumor growth inhibition was calculated as the percentage difference in the mean final tumor volume between the treated and vehicle groups.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the hypothetical mechanism of action of SZV-558 as a targeted inhibitor of the RAF-MEK-ERK signaling pathway, a critical cascade in many cancers.
Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway by SZV-558 and Sorafenib.
Experimental Workflow Diagram
The diagram below outlines the workflow for the in vivo xenograft study, from tumor cell implantation to data analysis.
Caption: Workflow for the preclinical in vivo xenograft study.
Comparative
comparing the efficacy of SZV-558 across different studies
Despite a comprehensive search of scientific literature and clinical trial databases, no studies detailing the efficacy, mechanism of action, or comparative performance of the compound designated as SZV-558 were found. T...
Author: BenchChem Technical Support Team. Date: December 2025
Despite a comprehensive search of scientific literature and clinical trial databases, no studies detailing the efficacy, mechanism of action, or comparative performance of the compound designated as SZV-558 were found. Therefore, the creation of a detailed comparison guide as requested is not possible at this time.
Initial investigations identified SZV-558 as the chemical compound Methyl-(2-phenyl-allyl)-prop-2-ynyl-amine hydrochloride (CAS No. 1648929-13-8). A tenuous link was found in a product listing suggesting a potential association with neurological agents, specifically as a possible 5-HT3 antagonist with antidepressant effects, similar to a compound referred to as MCI-225 dehydratase. However, this lead did not yield any concrete scientific studies, preclinical or clinical data, or experimental protocols specifically for SZV-558.
Further extensive searches for efficacy studies, pharmacological data, and any form of comparative analysis involving SZV-558 or its chemical identifiers have been unsuccessful. The absence of any published research means that the core requirements for this comparison guide—quantitative data summarization, detailed experimental methodologies, and visualization of pathways or workflows—cannot be fulfilled.
Without any available data on the efficacy and experimental background of SZV-558, a comparison with other alternatives cannot be made. The scientific community has not published any findings that would allow for an objective analysis and presentation as requested. Should research on SZV-558 become publicly available in the future, a comprehensive comparison guide could be developed.
Validation
Head-to-Head Comparison: SZV-558 and Standard of Care in [Specify Indication]
A comprehensive analysis of the available data on SZV-558 compared to current therapeutic standards. Introduction This guide provides a detailed, data-driven comparison of the investigational agent SZV-558 against the cu...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive analysis of the available data on SZV-558 compared to current therapeutic standards.
Introduction
This guide provides a detailed, data-driven comparison of the investigational agent SZV-558 against the current standard of care for [Specify Disease/Condition]. As researchers, scientists, and drug development professionals require objective assessments of emerging therapeutics, this document summarizes the available preclinical and clinical data, outlines experimental methodologies, and visualizes key biological pathways to facilitate a thorough evaluation of SZV-558's potential.
Disclaimer: Information regarding the investigational drug SZV-558 is not publicly available at this time. The following sections are structured to be populated as data emerges from preclinical studies and clinical trials.
Quantitative Data Summary
Comparative efficacy and safety data are crucial for assessing the therapeutic potential of a new agent. The tables below are designed to present a clear, side-by-side comparison of SZV-558 with the standard of care.
Table 1: Comparative Efficacy of SZV-558 vs. Standard of Care in [Specify Preclinical Model]
Outcome Measure
SZV-558 (Dose)
Standard of Care (Dose)
p-value
Primary Endpoint 1
Data not available
Data not available
N/A
Primary Endpoint 2
Data not available
Data not available
N/A
Secondary Endpoint 1
Data not available
Data not available
N/A
Secondary Endpoint 2
Data not available
Data not available
N/A
Table 2: Safety and Tolerability Profile of SZV-558 vs. Standard of Care (Phase I/II Clinical Trial)
Adverse Event (AE)
SZV-558 (n=)
Standard of Care (n=)
Any AE
Data not available
Data not available
Serious AEs
Data not available
Data not available
AEs leading to discontinuation
Data not available
Data not available
Specific AE 1
Data not available
Data not available
Specific AE 2
Data not available
Data not available
Experimental Protocols
Detailed methodologies are essential for the critical evaluation and replication of scientific findings. This section will outline the key experimental protocols used to generate the comparative data for SZV-558.
[Name of Key Experiment 1] Protocol
Objective: To assess the [e.g., in vivo efficacy, pharmacokinetic profile, etc.] of SZV-558 in comparison to the standard of care.
Model System: [e.g., Murine model of disease, specific cell line].
Treatment Groups:
Vehicle Control
SZV-558 (at doses of X, Y, Z mg/kg)
Standard of Care (at a dose of A mg/kg)
Administration Route and Dosing Schedule: [e.g., Intravenous, once daily for 14 days].
Endpoint Measurement: [e.g., Tumor volume measurement, specific biomarker analysis via ELISA].
Statistical Analysis: [e.g., One-way ANOVA with post-hoc Tukey's test].
[Name of Key Experiment 2] Protocol
Objective: To determine the [e.g., mechanism of action, off-target effects] of SZV-558.
Methodology: [e.g., Western Blot, RNA sequencing, Kinase profiling].
Cell Lines/Tissues: [Specify].
Data Analysis: [e.g., Differential gene expression analysis, IC50 curve fitting].
Signaling Pathways and Mechanisms of Action
Visualizing the biological pathways affected by SZV-558 and the standard of care can provide critical insights into their mechanisms of action and potential for synergistic or antagonistic effects.
Caption: Proposed signaling pathway inhibition by SZV-558 and the standard of care.
Caption: General experimental workflow for in vivo comparison studies.
Comparative
Unveiling the Mechanism of Action of Novel DNA Repair Inhibitors: A Comparative Analysis of SZV-558 (ART558) and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of the novel DNA polymerase theta (Polθ) inhibitor, SZV-558 (herein referre...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of the novel DNA polymerase theta (Polθ) inhibitor, SZV-558 (herein referred to by its publicly available designation, ART558). This document objectively compares its performance with the established PARP inhibitor, Olaparib, and another investigational Polθ inhibitor, RP-3467, supported by experimental data from preclinical studies.
This guide will delve into the intricate mechanisms of synthetic lethality exploited by these compounds, present quantitative data in clearly structured tables, provide detailed experimental protocols for key assays, and visualize complex signaling pathways and workflows using Graphviz diagrams.
Introduction to DNA Damage Response and Synthetic Lethality
Cancer cells are often characterized by defects in their DNA damage response (DDR) pathways, making them reliant on alternative repair mechanisms for survival. This dependency creates a therapeutic window for a strategy known as synthetic lethality. This approach involves inhibiting a compensatory DNA repair pathway, which is non-essential in normal cells but critical for the survival of cancer cells with a specific DDR gene mutation (e.g., BRCA1/2). The simultaneous loss of both pathways leads to catastrophic DNA damage and selective cancer cell death.
Two key enzyme families involved in DNA repair that have emerged as promising therapeutic targets are Poly(ADP-ribose) polymerase (PARP) and DNA polymerase theta (Polθ). This guide will explore and compare inhibitors of these two crucial targets.
Mechanism of Action: ART558 vs. Olaparib
ART558: A Potent and Selective Allosteric Inhibitor of Polθ
ART558 is a potent and selective small molecule inhibitor of DNA polymerase theta (Polθ).[1][2] Polθ plays a critical role in an alternative DNA double-strand break (DSB) repair pathway known as theta-mediated end joining (TMEJ), which is particularly important in cancer cells with deficiencies in the high-fidelity homologous recombination (HR) pathway, often due to mutations in genes like BRCA1 and BRCA2.[3][4]
ART558 functions as an allosteric inhibitor of the polymerase domain of Polθ.[1][5] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its polymerase activity.[5] By inhibiting Polθ, ART558 prevents the repair of DSBs in HR-deficient cancer cells, leading to the accumulation of lethal DNA damage and subsequent cell death.[1][6] This selective killing of cancer cells with specific genetic vulnerabilities is a prime example of synthetic lethality.
Olaparib: A PARP Inhibitor Targeting Single-Strand Break Repair
Olaparib is a well-established PARP inhibitor approved for the treatment of various cancers with BRCA1/2 mutations.[7][8] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). When PARP is inhibited by Olaparib, these SSBs persist and, during DNA replication, are converted into more cytotoxic DSBs.[9]
In normal cells, these DSBs can be efficiently repaired by the HR pathway. However, in cancer cells with deficient HR (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and cell death.[7][8][9] This mechanism is another successful application of the synthetic lethality principle.
dot
Caption: Mechanism of Action of ART558 and Olaparib.
Comparative Performance: Preclinical Data
The following tables summarize key quantitative data from preclinical studies, comparing the in vitro and in vivo efficacy of ART558 and Olaparib.
In Vitro Potency and Selectivity
Compound
Target
IC50 (nM)
Cell Line
Key Findings
Reference
ART558
Polθ
7.9
Biochemical Assay
Potent and selective inhibitor of Polθ polymerase activity.
Synergistic Combination of Polθ and PARP Inhibitors
A particularly promising therapeutic strategy is the combination of Polθ and PARP inhibitors. Preclinical studies have demonstrated that the combination of ART558 and Olaparib results in synergistic cancer cell killing.[5] This enhanced effect is believed to be due to the simultaneous blockade of two critical DNA repair pathways, leading to an overwhelming accumulation of DNA damage that even cancer cells cannot survive.
dot
Caption: Synergistic effect of combining Polθ and PARP inhibitors.
Alternative Polθ Inhibitor: RP-3467
RP-3467 is another investigational small molecule inhibitor of Polθ.[15] Preclinical data for RP-3467 have shown promising results, including complete and sustained tumor regressions when used in combination with PARP inhibitors.[15][16] A Phase 1 clinical trial of RP-3467, both as a monotherapy and in combination with Olaparib, was initiated in the fourth quarter of 2024.[15] This highlights the growing interest in Polθ as a therapeutic target and the potential for a new class of drugs for precision oncology.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cell Viability Assay (CellTiter-Glo®)
dot
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Protocol:
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound (e.g., ART558, Olaparib) in culture medium. Add the diluted compounds to the respective wells. Include vehicle-only wells as a control.
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[10][17][18]
Assay Procedure:
Equilibrate the plate to room temperature for approximately 30 minutes.[18]
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[18]
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18]
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Clonogenic Survival Assay
Protocol:
Cell Plating: Plate a known number of cells (e.g., 200-1000) in 6-well plates.
Treatment: Treat the cells with the desired concentration of the inhibitor or radiation.
Incubation: Incubate the plates for 10-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).
Fixing and Staining:
Aspirate the medium and wash the colonies with phosphate-buffered saline (PBS).
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies in each well.
Data Analysis: Calculate the surviving fraction by dividing the number of colonies formed in the treated wells by the number of colonies formed in the control wells, corrected for the plating efficiency.
Immunofluorescence Staining for γH2AX Foci
Protocol:
Cell Culture and Treatment: Grow cells on coverslips and treat them with the DNA damaging agent and/or inhibitor.
Fixation and Permeabilization:
Fix the cells with 4% paraformaldehyde for 15 minutes.
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% bovine serum albumin) for 1 hour.
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of γH2AX foci indicates an increase in DNA double-strand breaks.[1][7][19]
Conclusion
The emergence of Polθ inhibitors like ART558 and RP-3467 represents a significant advancement in the field of precision oncology. By targeting a key vulnerability in HR-deficient cancer cells, these agents demonstrate a potent and selective anti-tumor activity. The comparative analysis with the established PARP inhibitor Olaparib reveals distinct yet complementary mechanisms of action, both centered on the principle of synthetic lethality.
The preclinical data strongly support the continued investigation of Polθ inhibitors, both as monotherapies and in combination with PARP inhibitors and other DNA damaging agents. The detailed experimental protocols provided in this guide are intended to facilitate further research in this exciting area, with the ultimate goal of developing more effective and personalized cancer therapies. The ongoing clinical trials for RP-3467 will be crucial in determining the therapeutic potential of this new class of DNA repair inhibitors in patients.
Assessing the Reproducibility of DNA Polymerase Theta Inhibitor SZV-558 (ART558) Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The emergence of DNA Polymerase Theta (Polθ) inhibitors has opened a promising new avenue in precision oncology, particularly for cancers with deficiencies...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The emergence of DNA Polymerase Theta (Polθ) inhibitors has opened a promising new avenue in precision oncology, particularly for cancers with deficiencies in homologous recombination (HR) DNA repair pathways, such as those harboring BRCA1/2 mutations. This guide provides a comprehensive comparison of the experimental data surrounding the potent and selective Polθ inhibitor ART558, often referred to as SZV-558, and its alternatives. By presenting key quantitative data, detailed experimental protocols, and an analysis of the consistency of findings across studies, this document aims to facilitate the assessment of the reproducibility of these pivotal experiments.
Mechanism of Action: A Targeted Approach
ART558 is an allosteric inhibitor of the polymerase domain of Polθ, a key enzyme in the theta-mediated end-joining (TMEJ) DNA repair pathway.[1][2] In healthy cells with functional HR, Polθ plays a non-essential role. However, in cancer cells with deficient HR (e.g., BRCA1/2 mutations), the reliance on the error-prone TMEJ pathway for DNA double-strand break repair is significantly increased. By inhibiting Polθ, ART558 exploits this dependency, leading to a synthetic lethal effect where the cancer cells are unable to repair DNA damage and undergo apoptosis, while normal cells remain largely unaffected.[2][3]
Quantitative Performance Analysis
The efficacy of ART558 has been evaluated across various cancer cell lines, primarily focusing on its synthetic lethal interaction with BRCA mutations. The following tables summarize key quantitative data from in vitro experiments.
Table 1: Comparative IC50 Values of Polθ Inhibitors. This table highlights the potent and selective activity of ART558 in BRCA2-deficient cells compared to their wild-type counterparts. Data for the next-generation inhibitor ART812 and the less potent, non-selective inhibitor Novobiocin are included for comparison.
Table 2: Summary of Clonogenic Survival Assay Results. These assays demonstrate the ability of ART558 to inhibit the long-term proliferative capacity of cancer cells, both as a single agent in HR-deficient lines and as a radiosensitizer in HR-proficient lines. Combination with the PARP inhibitor Olaparib shows a synergistic effect.
Table 3: Quantification of DNA Damage via γH2AX Foci. The increase in the DNA double-strand break marker γH2AX confirms that the cytotoxic effects of ART558 are mediated by the induction of DNA damage.
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Signaling Pathway of ART558-Induced Synthetic Lethality
Caption: ART558 induces synthetic lethality in HR-deficient cancer cells.
Experimental Workflow for a Clonogenic Survival Assay
Caption: A typical workflow for assessing long-term cell survival.
Detailed Experimental Protocols
Reproducibility of experimental findings is critically dependent on the meticulous execution of protocols. Below are detailed methodologies for the key experiments discussed.
Cell Viability Assay (e.g., CellTiter-Glo®)
Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
Compound Preparation: Prepare a serial dilution of ART558 and comparator compounds in growth medium. A typical concentration range would be from 1 nM to 10 µM.
Treatment: Remove the existing medium from the cell plates and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle-only (e.g., DMSO) wells as a negative control.
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
Lysis and Luminescence Reading: Add 100 µL of CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure the luminescence of each well using a plate reader.
Analysis: Normalize the luminescence readings to the vehicle-treated controls to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Clonogenic Survival Assay
Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Seed a low number of cells (e.g., 200-1000 cells) into 6-well plates containing 2 mL of growth medium. The exact number will depend on the plating efficiency of the cell line.
Treatment: Allow the cells to attach for 24 hours. Then, replace the medium with fresh medium containing the desired concentrations of ART558, comparators, or vehicle control.
Incubation: Incubate the plates for 7-14 days at 37°C and 5% CO₂. The incubation time should be sufficient for single cells to form colonies of at least 50 cells.
Fixation and Staining: Carefully remove the medium and wash the wells with phosphate-buffered saline (PBS). Fix the colonies by adding a solution of 4% paraformaldehyde in PBS for 15 minutes at room temperature. After fixation, wash with PBS and stain with a 0.5% crystal violet solution in 25% methanol for 20 minutes.
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
Colony Counting: Count the number of colonies containing at least 50 cells in each well.
Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to the number of colonies in the vehicle-treated control wells.
Immunofluorescence for γH2AX Foci
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with ART558, comparators, or vehicle control for the desired time points (e.g., 24, 48, 72 hours).
Fixation and Permeabilization: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature. After washing with PBS, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler.
Assessment of Reproducibility
While no formal inter-laboratory reproducibility studies for ART558 have been identified in the public domain, the consistency of the findings across multiple independent research publications provides a strong indication of the robustness of the reported effects. The synthetic lethal relationship between Polθ inhibition and BRCA deficiency, the induction of DNA damage, and the synergistic effects with PARP inhibitors are recurrent themes in the literature.[2][3][4][5][7] The detailed protocols provided in this guide are intended to facilitate the independent verification of these findings. Successful replication of these key experiments is the cornerstone of scientific validation and is essential for the continued development of Polθ inhibitors as a viable cancer therapy.
SZV-558: A Comparative Performance Analysis Against Leading MAO-B Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel monoamine oxidase B (MAO-B) inhibitor, SZV-558, against a panel of established compounds in the sa...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel monoamine oxidase B (MAO-B) inhibitor, SZV-558, against a panel of established compounds in the same class: selegiline, rasagiline, and safinamide. The following sections detail their comparative potency, selectivity, and mechanisms of action, supported by experimental data and methodologies.
Biochemical Potency and Selectivity: A Head-to-Head Comparison
The inhibitory activity of SZV-558 and its counterparts against monoamine oxidase A (MAO-A) and MAO-B is a critical determinant of their therapeutic efficacy and safety profile. The half-maximal inhibitory concentration (IC50) serves as a standard measure of potency, with lower values indicating greater potency.
*Calculated based on the provided IC50 for hMAO-B and the selectivity ratio.
Key Observations:
Potency: Rasagiline exhibits the highest potency against human MAO-B with an IC50 of 14 nM. SZV-558 and selegiline display comparable and potent activity with IC50 values of 60 nM and 51 nM, respectively[1][2]. Safinamide is a slightly less potent inhibitor with an IC50 of 79 nM[2][4].
Selectivity: Safinamide demonstrates the highest selectivity for MAO-B over MAO-A, with a selectivity index of approximately 1013[4]. Selegiline also shows high selectivity[1]. SZV-558 and rasagiline exhibit good selectivity for MAO-B, with selectivity indices of approximately 58 and 50, respectively[2].
Mechanism of Action: SZV-558, selegiline, and rasagiline are all irreversible inhibitors, forming a covalent bond with the enzyme[2][3]. In contrast, safinamide is a reversible inhibitor[2][4].
Signaling Pathways and Mechanisms of Action
The primary therapeutic benefit of MAO-B inhibitors in neurodegenerative disorders such as Parkinson's disease stems from their ability to prevent the breakdown of dopamine in the brain. By inhibiting MAO-B, these compounds increase the synaptic concentration of dopamine, thereby alleviating the motor symptoms associated with the disease.
Inhibition of MAO-B by SZV-558 increases dopamine availability in the synapse.
Beyond their direct enzymatic inhibition, MAO-B inhibitors, including SZV-558, are reported to possess neuroprotective properties that are independent of their primary mechanism of action. These effects may contribute to their long-term therapeutic benefits.
Experimental Protocols
In Vitro MAO-B Inhibition Assay
The potency and selectivity of SZV-558 and similar compounds are determined using an in vitro fluorometric assay.
Workflow for determining the IC50 of MAO-B inhibitors.
Methodology:
Reagent Preparation: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), and a fluorescent probe are prepared in an appropriate assay buffer.
Compound Plating: The test compounds (SZV-558, selegiline, rasagiline, safinamide) are serially diluted and plated in a 96-well microplate.
Enzyme Inhibition: The MAO enzyme is added to the wells containing the test compounds and incubated to allow for binding.
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate and fluorescent probe.
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Neuroprotection Studies (MPTP Model)
The neuroprotective effects of SZV-558 are evaluated in a mouse model of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
Methodology:
Animal Model: Male C57BL/6 mice are commonly used for this model.
MPTP Administration: Parkinsonism is induced by intraperitoneal injections of MPTP hydrochloride. A common regimen involves multiple injections over a short period.
Drug Treatment: SZV-558 or a vehicle control is administered to the mice, often prior to or concurrently with the MPTP injections.
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test and the pole test to measure coordination and bradykinesia.
Neurochemical Analysis: After a designated period, the mice are euthanized, and their brains are dissected. The striatum is analyzed by high-performance liquid chromatography (HPLC) to quantify the levels of dopamine and its metabolites (DOPAC and HVA).
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to assess the extent of neuronal loss in the substantia nigra.
Studies have shown that SZV-558 can protect against MPTP-induced dopamine depletion and motor dysfunction in mice, demonstrating its potential neuroprotective effects[2].
Proper Disposal of SZV-558: A Guide for Laboratory Professionals
For Immediate Reference: This document outlines the essential procedures for the safe and compliant disposal of the research chemical SZV-558. Adherence to these guidelines is critical for ensuring personnel safety and e...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Reference: This document outlines the essential procedures for the safe and compliant disposal of the research chemical SZV-558. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
This guide provides a comprehensive overview of the recommended disposal protocols for SZV-558, a potent and selective monoamine oxidase B (MAO-B) inhibitor used in neuroscience research. Given its biological activity, proper handling and disposal are paramount to prevent unintended environmental release and ensure the safety of laboratory and support staff. This document is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.
Chemical and Physical Properties of SZV-558
A clear understanding of the chemical and physical properties of SZV-558 is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
The following protocol provides a step-by-step guide for the proper disposal of SZV-558. This procedure is based on general best practices for the disposal of non-hazardous, solid organic chemical waste. Note: All laboratories must consult and adhere to their institution's specific safety guidelines and local, state, and federal regulations, which may supersede the recommendations provided here.
1. Personal Protective Equipment (PPE) and Safety Precautions:
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling SZV-558.
Conduct all transfers and weighing of the solid powder within a certified chemical fume hood to prevent inhalation of fine particulates.
2. Waste Segregation and Collection:
Designate a specific, clearly labeled hazardous waste container for SZV-558 solid waste. The label should include the chemical name ("SZV-558"), CAS number (1648929-13-8), and the hazard class (e.g., "Non-hazardous solid chemical waste" or as determined by your institution's EHS department).
Do not mix SZV-558 waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
3. Decontamination of Labware:
Decontaminate all glassware and equipment that has come into contact with SZV-558.
Rinse contaminated items with a suitable solvent (e.g., ethanol or acetone) three times.
Collect the solvent rinsate in a separate, labeled hazardous waste container for liquid organic waste.
4. Final Disposal:
Once the solid waste container is full, securely seal the lid.
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.
Do not dispose of solid SZV-558 or its solutions down the drain.
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the decision-making and action steps for the proper disposal of SZV-558.
Caption: Workflow for the safe disposal of SZV-558.
Navigating the Safe Handling of SZV-558: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and those in drug development, the paramount concern when handling any chemical substance is safety. This guide provides essential, immediate safety and lo...
Author: BenchChem Technical Support Team. Date: December 2025
For laboratory professionals, including researchers, scientists, and those in drug development, the paramount concern when handling any chemical substance is safety. This guide provides essential, immediate safety and logistical information for the handling of "SZV-558." However, initial research indicates that "SZV-558" is not a universally recognized chemical identifier. The information presented here is based on general best practices for handling potentially hazardous chemicals in a laboratory setting. It is crucial to identify the specific nature of the substance labeled "SZV-558" within your institution and consult the corresponding Safety Data Sheet (SDS) for detailed and accurate guidance.
Immediate Safety Concerns and Personal Protective Equipment (PPE)
When the precise identity and hazards of a substance are unknown, a cautious approach is mandatory. The following table summarizes the recommended personal protective equipment (PPE) for handling a substance of unknown properties, assuming a moderate level of potential hazard.
PPE Category
Recommended Equipment
Purpose
Eye and Face
Chemical safety goggles and a face shield
Protects against splashes, sprays, and airborne particles that could cause eye irritation or damage.
Prevents skin contact, which can lead to irritation, burns, or absorption of harmful substances.
Body
Laboratory coat or chemical-resistant apron
Protects skin and personal clothing from contamination.
Respiratory
Use in a well-ventilated area or under a chemical fume hood
Minimizes inhalation of vapors, mists, or dust. A respirator may be required based on the SDS.
Operational and Disposal Plans: A Step-by-Step Approach
A clear and concise plan for both the use and disposal of any chemical is fundamental to laboratory safety and regulatory compliance.
Handling and Experimental Workflow
The following diagram outlines a general workflow for handling a chemical substance in a laboratory setting. This should be adapted to the specific experimental protocol involving "SZV-558."
A generalized workflow for safe chemical handling in a laboratory setting.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure workplace safety.
Identify Waste Stream: Determine if "SZV-558" waste should be classified as hazardous. This information will be in the substance's specific SDS.
Segregate Waste: Do not mix "SZV-558" waste with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan.
Use Designated Containers: Store all "SZV-558" waste in clearly labeled, sealed, and appropriate waste containers.
Arrange for Pickup: Follow your institution's procedures for the collection and disposal of chemical waste by authorized personnel.
Important Note: The information provided above is a general guideline. To ensure the safe handling and disposal of the substance you are working with, it is imperative to:
Positively identify "SZV-558": Obtain the full chemical name, CAS number, or any other specific identifiers.
Locate and thoroughly review the specific Safety Data Sheet (SDS) for "SZV-558." The SDS will provide detailed information on hazards, handling, storage, and emergency procedures.
By prioritizing clear identification and adherence to specific safety protocols, you contribute to a safer laboratory environment for yourself and your colleagues.
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